molecular formula C10H9B B1397139 5-Bromo-1-methylene-2,3-dihydro-1H-indene CAS No. 875306-81-3

5-Bromo-1-methylene-2,3-dihydro-1H-indene

Cat. No.: B1397139
CAS No.: 875306-81-3
M. Wt: 209.08 g/mol
InChI Key: ZQLUWPKLJNDZSI-UHFFFAOYSA-N
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Description

5-Bromo-1-methylene-2,3-dihydro-1H-indene is a substituted indane derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. The compound features a bromine atom at the 5-position of the aromatic ring, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The exocyclic methylene group at the 1-position is a reactive site that can undergo various addition and cyclization reactions, making this molecule a valuable precursor for synthesizing more complex, functionalized indane-based scaffolds . Indane cores are of significant interest in medicinal chemistry for the construction of biologically active molecules targeting a range of diseases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for informational purposes and is subject to change. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-bromo-3-methylidene-1,2-dihydroindene
Source PubChem
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InChI

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUWPKLJNDZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90730400
Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

875306-81-3
Record name 5-Bromo-2,3-dihydro-1-methylene-1H-indene
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Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
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Record name 5-bromo-1-methylene-2,3-dihydro-1H-indene
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Foundational & Exploratory

5-Bromo-1-methylene-2,3-dihydro-1H-indene molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a halogenated indene derivative of significant interest to the fields of organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Wittig reaction. By detailing the mechanistic rationale behind experimental choices and outlining robust characterization methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The potential applications of this compound as a versatile synthetic intermediate for developing novel therapeutics, particularly in oncology and neurology, are also explored, grounded in the established bioactivity of the indene scaffold.

Introduction: The Indene Scaffold in Modern Drug Discovery

The indene ring system is a prominent structural motif found in numerous bioactive pharmaceutical agents and natural products.[1] Its rigid, bicyclic framework serves as a valuable scaffold for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Indene derivatives have shown promise as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor properties.[2]

The strategic introduction of a bromine atom, as seen in 5-Bromo-1-methylene-2,3-dihydro-1H-indene, is a well-established strategy in drug design.[3] Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, improving binding affinity through halogen bonding, and altering metabolic pathways. Precursors like bromo-indanones are recognized for their utility in developing compounds targeting neurological disorders and cancer, highlighting the therapeutic potential of their derivatives.[4] 5-Bromo-1-methylene-2,3-dihydro-1H-indene, with its exocyclic double bond, offers a reactive handle for further chemical modifications, positioning it as a key building block for creating libraries of novel drug candidates.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Bromo-1-methylene-2,3-dihydro-1H-indene is characterized by a dihydro-1H-indene core, which consists of a benzene ring fused to a five-membered cyclopentene ring. A bromine atom is substituted at the 5-position of the aromatic ring, and an exocyclic methylene (=CH₂) group is attached at the 1-position of the five-membered ring.

G cluster_0 Ylide Generation cluster_1 Olefination Reaction Reagent1 Methyltriphenylphosphonium Bromide [(Ph)₃PCH₃]Br Ylide Wittig Ylide [(Ph)₃P=CH₂] Reagent1->Ylide + Base Base Strong Base (e.g., n-BuLi) Base->Ylide Precursor 5-Bromo-2,3-dihydro-1H-inden-1-one Ylide->Precursor Product 5-Bromo-1-methylene-2,3-dihydro-1H-indene Precursor->Product + Ylide Byproduct Triphenylphosphine Oxide (Ph)₃P=O

Caption: Workflow for the synthesis via the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol describes a representative, self-validating procedure for the synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • 5-Bromo-2,3-dihydro-1H-inden-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Protocol:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe and stir to form a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The causality for this slow, cooled addition is to control the exothermic deprotonation and prevent side reactions. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination Reaction:

    • Dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Transfer the ketone solution via cannula into the flask containing the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

    • The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel (a typical eluent system would be a gradient of hexanes and ethyl acetate). The separation of the non-polar product from the more polar phosphine oxide byproduct serves as a validation of the reaction's success.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield 5-Bromo-1-methylene-2,3-dihydro-1H-indene as a purified solid or oil.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, which are essential for structural verification.

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Aromatic~7.4-7.1m3H, Ar-H
Vinylic~5.4s1H, =CH₂
Vinylic~5.0s1H, =CH₂
Aliphatic~3.0t2H, C3-H₂
Aliphatic~2.6t2H, C2-H₂
¹³C NMR Predicted δ (ppm)Assignment
Aromatic~145-1206C, Ar-C & Ar-C-Br
Vinylic~148C1
Vinylic~105=CH₂
Aliphatic~35C3
Aliphatic~30C2
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the strong C=O stretch from the starting material (~1700 cm⁻¹) is a primary indicator of a successful reaction.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
Alkene C=C stretch~1650
Aromatic C=C stretch~1600, ~1475
C-Br stretch700-500
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic pattern of bromine. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).

Applications in Drug Discovery and Development

5-Bromo-1-methylene-2,3-dihydro-1H-indene is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures. [5]

  • Scaffold for Bioactive Molecules: The indene core is a privileged structure in medicinal chemistry. This compound provides a ready-made scaffold that can be elaborated upon.

  • Oncology and Neurology Research: Given that its precursor, 4-Bromo-1-indanone, is used to develop compounds for neurological disorders and oncology, this methylene derivative is a prime candidate for similar applications. [4]The exocyclic double bond can be functionalized through various reactions (e.g., epoxidation, dihydroxylation, Michael addition) to generate diverse libraries of test compounds.

  • Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives have been identified as a novel class of tubulin polymerization inhibitors. [2]This compound could serve as a starting point for synthesizing analogs with potent anticancer and anti-angiogenic activity.

Safety and Handling

Based on aggregated GHS data for this compound, appropriate safety precautions are mandatory. [6]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [6]* Precautions:

    • Always handle this chemical in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust, fumes, or vapors.

    • Prevent contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). New indene-derivatives with anti-proliferative properties. Retrieved January 28, 2026, from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Theoretical Study of the Aza-Wittig Reaction. Retrieved January 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. PMC. Retrieved January 28, 2026, from [Link]

  • LinkedIn. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 28, 2026, from [Link]

  • PY Genrone Intermediates Pvt. Ltd. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. Retrieved January 28, 2026, from [Link]

  • ChemBK. (n.d.). 5-Bromo-6-methyl-2,3-dihydro-1H-indene. Retrieved January 28, 2026, from [Link]

Sources

5-Bromo-1-methylene-2,3-dihydro-1H-indene safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Executive Summary

5-Bromo-1-methylene-2,3-dihydro-1H-indene (CAS: 875306-81-3) is a halogenated indene derivative utilized primarily as an intermediate in organic synthesis, particularly in the development of pharmaceutical scaffolds and advanced materials.[1] Its chemical architecture—featuring a reactive exocyclic methylene group and an aryl bromide moiety—imparts significant synthetic utility but also distinct stability and toxicity hazards.[1]

This guide provides a rigorous safety framework for researchers, emphasizing the management of its lacrimatory potential , polymerization risks , and acute toxicity . Handling requires strict adherence to engineering controls to prevent respiratory sensitization and uncontrolled reactivity.[1]

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name 6-bromo-3-methylidene-1,2-dihydroindene
CAS Number 875306-81-3
Molecular Formula C₁₀H₉Br
Molecular Weight 209.08 g/mol
Physical State Pale yellow to colorless liquid (typically)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity High (Michael acceptor, aryl halide cross-coupling)

Hazard Identification & Mechanistic Toxicology

The compound is classified under GHS standards with the Signal Word: WARNING .[1][2][3]

GHS Classification & H-Statements
CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedAcute Oral Toxicity: Lipophilic nature facilitates rapid gastrointestinal absorption.[1] Metabolic processing may release bromide ions or reactive epoxide intermediates.[1]
H315 Causes skin irritationDermal Toxicity: The compound acts as a solvent and alkylating agent, stripping lipids from the stratum corneum and potentially reacting with nucleophilic skin proteins.
H319 Causes serious eye irritationOcular Toxicity: High vapor pressure and reactivity with mucosal membranes can cause severe lacrimation and corneal opacity if untreated.[1]
H335 May cause respiratory irritationInhalation Toxicity: The exocyclic methylene group makes the molecule a potential Michael acceptor, capable of alkylating cysteine residues in the respiratory tract, leading to inflammation.
Structure-Activity Relationship (SAR) Alerts
  • Exocyclic Double Bond (Methylene): This structural motif is prone to spontaneous polymerization (dimerization) and oxidation.[1] It poses a risk of exothermic runaway if stored improperly without stabilization.[1]

  • Aryl Bromide: While generally stable, this moiety increases lipophilicity, enhancing bioavailability and potential CNS penetration.

Safe Handling & Containment Strategy

Core Directive: Treat as a potent alkylating agent and potential sensitizer.[1] All manipulations must occur within a controlled environment.[1]

Engineering Controls
  • Primary Containment: All open-vessel operations (weighing, transfer) must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[1]

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the methylene group.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if working outside a hood (not recommended).[1]

  • Dermal: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged exposure.[1]

  • Ocular: Chemical splash goggles.[1] Face shield required for scale-up (>10g) operations.[1]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (amber vials/foil wrap) to prevent photolytic debromination.[1]

  • Stabilization: Check for the presence of stabilizers (e.g., BHT) if stored for long periods, as the methylene group is prone to polymerization.

Emergency Response Protocols

The following decision tree outlines the critical response path for exposure or loss of containment.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Dermal/Ocular Exposure Type->Skin Inhal Inhalation/Resp. Distress Type->Inhal Spill Spill / Release Type->Spill Wash Flush with water (15 min) Remove contam. clothing Skin->Wash Air Move to Fresh Air Administer O2 if labored Inhal->Air Evac Evacuate Area Don SCBA/Full PPE Spill->Evac Med Seek Immediate Medical Attention Provide SDS to Physician Wash->Med Air->Med Absorb Absorb with Vermiculite/Sand Do NOT use combustible sawdust Evac->Absorb Absorb->Med

Figure 1: Critical Decision Path for Emergency Response involving 5-Bromo-1-methylene-2,3-dihydro-1H-indene.[1][4][5]

Experimental Workflow: Safe Synthesis Setup

When utilizing this compound in cross-coupling (e.g., Suzuki-Miyaura) or polymerization reactions, follow this self-validating workflow to ensure safety and yield integrity.

SafeWorkflow Prep 1. Preparation (Inert Atm. Glovebox/Hood) Check 2. Quality Check (NMR/TLC for Polymerization) Prep->Check Validate Purity React 3. Reaction Setup (Temp Control < 40°C) Check->React If Monomeric Waste 5. Waste Disposal (Halogenated Organic Stream) Check->Waste If Polymerized/Degraded Quench 4. Quench/Workup (Neutralize excess reagent) React->Quench Complete Quench->Waste Segregate

Figure 2: Operational workflow emphasizing purity validation prior to reaction initiation.

Protocol Notes:

  • Quality Check: Before use, obtain a ¹H NMR.[1] Look for broadening of the methylene peaks (approx.[1] 5.0–6.0 ppm), which indicates polymerization. If polymerized, the reagent may be unreactive or hazardous to heat.

  • Quenching: Do not quench directly into strong acid or base, which may trigger rapid polymerization of unreacted material.[1] Use a buffered ammonium chloride solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58840930, 5-bromo-1-methylene-2,3-dihydro-1H-indene. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-bromo-1-methylene-2,3-dihydro-1H-indene.[1][4][5] Retrieved January 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved January 28, 2026, from [Link][1]

Sources

Discovery and history of substituted indenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Indenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring, represents a cornerstone in both industrial and medicinal chemistry.[1][2] Initially discovered as a component of coal tar, its unique structural and electronic properties have driven over a century of chemical exploration.[1][3] This guide provides a comprehensive overview of the historical discovery of indene, the evolution of synthetic methodologies for its substitution, and its emergence as a privileged scaffold in modern drug development. We will traverse from classical synthetic approaches to the advent of sophisticated transition-metal-catalyzed reactions that offer unparalleled control over molecular architecture. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into the synthesis and application of these versatile molecules. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

The Genesis of Indene: From Industrial Byproduct to Synthetic Target

The story of indene begins not in a pristine laboratory but in the industrial heart of the 19th century. It was first isolated from the fractional distillation of coal tar, a complex mixture of aromatic hydrocarbons.[1][3] For many years, its primary industrial application was as a monomer, along with coumarone, for the production of thermoplastic resins used in paints, adhesives, and coatings.[1][4] This industrial origin underscores its abundance and initial perception as a bulk chemical rather than a fine chemical intermediate.

The chemical structure of indene (C₉H₈) presents a unique combination of an aromatic benzene ring and a reactive cyclopentene moiety.[2][4] This fusion imparts a specific reactivity profile, including the unusual acidity of the methylene protons (pKa ≈ 20 in DMSO), which facilitates the formation of the indenyl anion.[2][5] This anion is aromatic, satisfying Hückel's rule with 10 π-electrons, a property that heavily influences the regioselectivity of substitution reactions and makes the indene core a versatile ligand in organometallic chemistry.[2][5]

Caption: The chemical structure of 1H-Indene.

Early synthetic efforts, such as those reported by Miller and Rohde in 1890, laid the groundwork for constructing the indene skeleton, moving it from a mere isolate to a molecule that could be purposefully synthesized and modified.[2] However, these classical methods often required harsh conditions and offered limited control over substitution patterns, paving the way for the more elegant and efficient methods that would follow.

The Evolution of Synthesis: Crafting Complexity on the Indene Core

The journey to create specifically substituted indenes has been marked by significant advancements in synthetic organic chemistry. The need for precise functionalization, driven largely by the demands of medicinal chemistry and materials science, spurred the development of novel and highly selective reactions.

Classical Approaches: The Foundation

Early methodologies for synthesizing substituted indenes often relied on intramolecular cyclization reactions. A prominent example is the acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. This approach leverages the formation of a stable benzylic carbocation intermediate, which then undergoes an electrophilic aromatic substitution to close the five-membered ring.[6]

Another foundational method is the Knoevenagel condensation between an aldehyde and 1,3-indandione, which is used to synthesize 2-arylidene-1-indandiones, a class of compounds showing interesting biological activities.[7] While effective for certain substitution patterns, these methods can be limited by the availability of starting materials and the functional group tolerance under acidic or basic conditions.

The Transition Metal Revolution

The advent of transition-metal catalysis revolutionized the synthesis of substituted indenes, offering milder reaction conditions, superior functional group tolerance, and unprecedented control over regioselectivity.[8][9]

Palladium- and Ruthenium-Catalyzed Reactions: A powerful modern strategy combines Palladium-catalyzed cross-coupling reactions with Ruthenium-catalyzed metathesis.[10] For instance, a Suzuki coupling between a substituted phenol derivative (converted to a triflate) and an appropriate boronic acid can introduce diversity, followed by a ring-closing metathesis (RCM) to construct the five-membered ring.[9][10] This sequential catalysis allows for the controlled construction of highly functionalized indenes from readily available starting materials.[10]

Suzuki_RCM_Workflow start Substituted Phenol step1 Suzuki Coupling (Pd Catalyst) start->step1 Boronic Acid intermediate Coupled Diene Intermediate step1->intermediate step2 Ring-Closing Metathesis (Ru Catalyst) intermediate->step2 end Substituted Indene step2->end

Caption: Workflow for Substituted Indene Synthesis via Sequential Catalysis.

Other Transition Metals (Rh, Ni, Fe, Pt): A wide array of other transition metals have been employed to catalyze indene synthesis:

  • Rhodium(I) catalysts react with 2-(chloromethyl)phenylboronic acid and alkynes to produce indene derivatives with high yields.[9]

  • Nickel catalysts enable the carboannulation of o-bromobenzyl zinc bromide with alkynes.[9]

  • Iron(III) chloride provides an inexpensive and efficient method for cyclizing N-benzylic sulfonamides with internal alkynes.[9]

  • Platinum and Ruthenium salts can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes.[9]

These methods showcase the power of catalysis to activate otherwise inert bonds (like C-H bonds) and to construct the indene core through atom-economical pathways. The choice of catalyst is critical and is dictated by the desired substitution pattern and the functional groups present in the starting materials. For example, palladium catalysts are often chosen for their exceptional reliability in cross-coupling, while ruthenium metathesis catalysts are unparalleled for forming cyclic olefins.

Substituted Indenes in Drug Discovery and Development

The indene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[11][12] This versatility has led to the development of numerous indene-based therapeutic agents.

Anti-Inflammatory and Anticancer Agents

Perhaps the most famous indene-containing drug is Sulindac , a non-steroidal anti-inflammatory drug (NSAID).[2] Further research revealed that metabolites of Sulindac possess anticancer properties, inhibiting cell proliferation by affecting pathways like the Ras/Raf/MAPK signaling cascade.[13][14] This discovery spurred the synthesis of a multitude of new indene derivatives designed as targeted anticancer agents.

Recent studies have focused on developing indene derivatives as tubulin polymerization inhibitors.[15][16] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[15][16] This mechanism is a clinically validated strategy for cancer chemotherapy.

Compound ID Target Cell Line IC₅₀ (µM) Mechanism of Action Reference
12d K562 (Leukemia)0.028Tubulin Polymerization Inhibitor[15]
12d A549 (Lung Cancer)0.031Tubulin Polymerization Inhibitor[15]
12d HCT116 (Colon Cancer)0.087Tubulin Polymerization Inhibitor[15]
12d MCF-7 (Breast Cancer)0.035Tubulin Polymerization Inhibitor[15]

Table 1: Antiproliferative activity of a potent dihydro-1H-indene derivative (Compound 12d) against various human cancer cell lines.[15]

Neurological and Other Applications

The indene scaffold has also been explored for applications in neuroscience. By modifying the core, researchers have developed potent and selective agonists for the 5-HT₆ serotonin receptor, which is a target for cognitive disorders like Alzheimer's disease.[17] Additionally, various indene derivatives have demonstrated a wide range of other biological activities, including antioxidant, antimicrobial, and anti-angiogenic effects.[7][10][16]

Experimental Protocols: A Validated Synthetic Pathway

To provide a practical, field-proven example, this section details a protocol for the synthesis of substituted indenes based on the powerful sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis (RCM) methodology.

Protocol: Synthesis of Ethyl 1-Ethyl-1H-indene-2-carboxylate

This protocol is adapted from methodologies that utilize the coupling of an allyl acetate with a Grignard reagent, which is a robust method for C-C bond formation at the C1 position.[18]

Objective: To synthesize a C1-alkylated indene derivative, a common structural motif in bioactive indenes.

Step 1: Synthesis of the Allyl Acetate Precursor (Ethyl 1-acetoxy-1H-indene-2-carboxylate)

  • Reactants: To a solution of ethyl 1-hydroxy-1H-indene-2-carboxylate (1.0 eq) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 eq) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) or a base like pyridine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure allyl acetate. A typical yield for this step is around 80%.[18]

Step 2: Copper-Catalyzed Alkylation with a Grignard Reagent

  • Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), prepare the organocuprate reagent. Add a catalytic amount of a copper salt (e.g., LiCuBr₂, ~5 mol%) to anhydrous THF and cool to -20°C.

  • Grignard Addition: Slowly add Ethylmagnesium bromide (EtMgBr, 2.0 eq) to the cooled catalyst solution and stir for 15 minutes to generate the dialkyl organocuprate reagent in situ.

  • Substrate Addition: Dissolve the ethyl 1-acetoxy-1H-indene-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the organocuprate solution at -20°C.

  • Reaction: Allow the reaction to stir at this temperature, warming slowly to 0°C over 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: EtOAc/hexane mixture) to afford the final product, ethyl 1-ethyl-1H-indene-2-carboxylate, as a yellow oil. A typical yield for this alkylation step is approximately 81%.[18]

This self-validating protocol demonstrates a reliable and efficient pathway to access C1-functionalized indenes, which are valuable intermediates for further elaboration in drug discovery programs.

Conclusion and Future Perspectives

The journey of the substituted indene, from a humble component of coal tar to a highly sought-after scaffold in medicinal chemistry, is a testament to the power of synthetic innovation. The development of transition-metal-catalyzed methods has provided chemists with the tools to decorate the indene core with a precision previously unimaginable, unlocking access to novel chemical space and biological activity.[8][12] The successes in developing indene-based anti-inflammatory, anticancer, and neurological agents highlight the scaffold's therapeutic potential.[2][15][17]

Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as C-H activation and photoredox catalysis, to further streamline the synthesis of complex indene derivatives. As our understanding of complex biological pathways deepens, the indene core will undoubtedly continue to serve as a foundational element for the design and discovery of the next generation of therapeutic agents.

References

  • Title: Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 2-Arylidene-1-indandiones as Pleiotropic Agents With Antioxidant and Inhibitory Enzymes Activities Source: PubMed URL: [Link]

  • Title: Discovery of indene in TMC-1 Source: AstroPAH Newsletter URL: [Link]

  • Title: Synthesis of indene 126 and reaction mechanism. Source: ResearchGate URL: [Link]

  • Title: Understanding Indene: Properties, Synthesis, and Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: PMC - NIH URL: [Link]

  • Title: Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis of Indanes and Indenes Source: PubMed URL: [Link]

  • Title: Synthesis of indenes Source: Organic Chemistry Portal URL: [Link]

  • Title: Indene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) Efficient Synthesis of Substituted Indene Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: Taylor & Francis Online URL: [Link]

  • Title: The Chemistry of Indene: Properties, Reactivity, and Industrial Potential Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: New indene-derivatives with anti-proliferative properties Source: ResearchGate URL: [Link]

  • Title: The 1H‐indene and some examples of indene pharmaceuticals. Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches to multifunctional indenes Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: New indene-derivatives with anti-proliferative properties Source: PubMed URL: [Link]

  • Title: Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes Source: Organic Chemistry Portal URL: [Link]

Sources

Methodological & Application

Synthesis of Substituted Indenes: A Guide to Palladium and Ruthenium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Substituted indenes form the core of numerous bioactive compounds and are instrumental in the development of novel therapeutics.[1][2] Their utility also extends to the creation of advanced materials, where they serve as precursors to metallocene catalysts for polymerization and as components of N-heterocyclic carbene ligands.[1][3] Given their broad applicability, the development of efficient and versatile synthetic routes to access structurally diverse indene derivatives is of paramount importance. This application note provides a detailed overview and practical protocols for the synthesis of substituted indenes, focusing on the powerful and distinct catalytic activities of palladium and ruthenium complexes.

Catalytic Strategies: Palladium vs. Ruthenium

Both palladium and ruthenium have emerged as exceptional catalysts for the construction of the indene core, yet they often operate through distinct mechanistic pathways, offering complementary approaches to a wide range of substituted indenes.

Palladium catalysis has been extensively explored and is celebrated for its versatility in forming carbon-carbon bonds.[4] Common palladium-catalyzed routes to indenes involve intramolecular cyclizations, carboannulation of alkynes, and cascade reactions.[5][6][7][8][9][10] These transformations often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.[4]

Ruthenium catalysis , on the other hand, is particularly powerful for its ability to mediate C-H activation and annulation reactions.[11][12][13][14][15][16] Ruthenium catalysts can direct the formation of indenes by activating otherwise inert C-H bonds, often with the assistance of a directing group, and subsequently coupling them with alkynes or other partners.[11][12] This approach offers a highly atom-economical and step-economical pathway to functionalized indenes.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified representations of the catalytic cycles for palladium- and ruthenium-catalyzed indene synthesis.

Palladium-Catalyzed Carboannulation

A common palladium-catalyzed route involves the carboannulation of an internal alkyne with an aryl halide. The catalytic cycle typically proceeds as follows:

G A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Alkyne Coordination & Insertion B->C Alkyne D Intramolecular Carbopalladation C->D E β-Hydride Elimination D->E F Reductive Elimination E->F H-X F->A Indene Product

Figure 1: A simplified catalytic cycle for palladium-catalyzed indene synthesis via carboannulation of an aryl halide and an alkyne.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Ar-Pd(II)-X complex then coordinates with an alkyne, followed by migratory insertion. An intramolecular carbopalladation event forms the five-membered ring, and subsequent β-hydride elimination and reductive elimination regenerate the Pd(0) catalyst and release the indene product.

Ruthenium-Catalyzed C-H Activation and Annulation

Ruthenium-catalyzed synthesis of indenes often leverages a directing group (DG) on the aromatic substrate to achieve regioselective C-H activation.

G A [Ru(II)] B C-H Activation (Ruthenacycle formation) A->B Aryl-DG C Alkyne Coordination & Insertion B->C Alkyne D Reductive Elimination C->D E Protonolysis D->E [H+] E->A Indene Product G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dry Glassware B Weigh Catalyst & Reagents A->B C Inert Atmosphere B->C D Add Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Sources

Application Notes & Protocols: Indene-Fullerene Derivatives as Advanced Electron Transport Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Interfacial Engineering in Perovskite Photovoltaics

The unprecedented rise in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs) has positioned them at the forefront of next-generation photovoltaic research. However, the long-term stability and performance of these devices are intrinsically linked to the quality of the interfaces between the perovskite absorber and the charge transport layers. The electron transport layer (ETL) is of paramount importance, as it is responsible for efficiently extracting and transporting electrons from the perovskite layer while simultaneously blocking holes. In this context, fullerene derivatives have emerged as a cornerstone for high-performance PSCs, particularly in the inverted (p-i-n) device architecture.[1][2][3] This guide provides an in-depth exploration of indene-fullerene derivatives, a class of materials that offer significant advantages in tuning the electronic properties and passivating defects at the perovskite/ETL interface.

Introduction to Indene-Fullerene Derivatives

Fullerenes, particularly C60 and its derivatives like phenyl-C61-butyric acid methyl ester (PCBM), are widely used as ETLs in PSCs due to their excellent electron-accepting properties, high electron mobility, and suitability for low-temperature solution processing.[1][2] However, the pristine fullerene's limited solubility and the energy level mismatch with some perovskite compositions can limit device performance.[2][3] Indene-fullerene derivatives, such as the well-studied indene-C60 bisadduct (ICBA), offer a versatile platform for overcoming these limitations.[1][4][5][6][7]

The addition of an indene group to the fullerene cage through a Diels-Alder cycloaddition reaction allows for the fine-tuning of the molecule's electronic properties, particularly its Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1][8][9] This is crucial for optimizing the energy level alignment at the perovskite/ETL interface, which in turn can enhance the open-circuit voltage (VOC) of the solar cell.[4][7]

Key Advantages of Indene-Fullerene Derivatives:
  • Tunable Energetics: The functionalization of the indene moiety allows for precise control over the LUMO energy level, enabling better energy level alignment with the perovskite's conduction band.[1][2][4]

  • Improved Solubility: Compared to pristine fullerenes, many indene-fullerene derivatives exhibit enhanced solubility in common organic solvents, facilitating solution-based device fabrication.[3]

  • Defect Passivation: Functional groups on the indene moiety can interact with and passivate defects on the perovskite surface, particularly uncoordinated Pb2+ ions, thereby reducing non-radiative recombination losses.[1][10][11][12][13]

  • Enhanced Morphological Control: The use of indene-fullerene derivatives can lead to more uniform and conformal ETL films, improving charge extraction and transport.[2]

Synthesis and Physicochemical Properties

The synthesis of indene-fullerene adducts is typically achieved through a [4+2] Diels-Alder cycloaddition reaction between an indene derivative and C60 fullerene.[1][8][9] This synthetic route offers a versatile method to produce a wide range of derivatives with different functional groups.[1][2]

General Synthesis Workflow

cluster_synthesis Synthesis of Indene-Fullerene Derivatives Indene Indene Precursor (with desired functional groups) Reaction Diels-Alder [4+2] Cycloaddition (e.g., in o-DCB at 180°C) Indene->Reaction Fullerene C60 Fullerene Fullerene->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Indene-Fullerene Adduct Purification->Product

Caption: General workflow for the synthesis of indene-fullerene adducts.

Electrochemical and Photophysical Properties

The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels are critical parameters for determining the suitability of a material as an ETL.[1][2] These are typically determined experimentally using cyclic voltammetry (CV).[1] The functionalization of the fullerene core with an indene moiety generally shifts the first reduction potential to more negative values compared to pristine C60, indicating an electron-releasing effect from the indene group.[1]

DerivativeHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
PCBM -6.1-3.92.2[5]
ICBA -5.93-3.732.2[7]
NH2-ICMA -5.53-3.671.86[1]
NHAc-ICMA -6.20-3.692.51[1]
NHAc-Me-ICMA -6.20-3.712.49[1]

Note: Values are approximate and can vary based on measurement conditions.

Role in Perovskite Solar Cells: ETL and Interfacial Modifier

Indene-fullerene derivatives primarily function as the ETL in inverted (p-i-n) PSCs.[1][3] However, their role can be multifaceted, also acting as an electron extraction layer (EEL) and a defect passivator at the perovskite interface.[14][15][16]

Electron Transport vs. Electron Extraction

While a good ETL must transport electrons efficiently, the initial extraction of electrons from the perovskite is a critical step. Some fullerene derivatives are excellent electron extractors but poor bulk transporters.[14][15][16] In such cases, a bilayer ETL approach, where a thin layer of the derivative acts as an EEL at the perovskite interface, and a more conductive material like C60 is used for bulk transport, can be highly effective.[14][16][17]

cluster_device Inverted (p-i-n) Perovskite Solar Cell Architecture cluster_energy Energy Level Diagram ITO ITO HTL HTL (e.g., PTAA) ITO->HTL Perovskite Perovskite Absorber HTL->Perovskite ETL ETL (Indene-Fullerene Derivative) Perovskite->ETL Metal Metal Contact (e.g., Ag) ETL->Metal HOMO_HTL HOMO LUMO_HTL LUMO HOMO_PVSK HOMO LUMO_PVSK LUMO LUMO_ETL LUMO LUMO_PVSK->LUMO_ETL HOMO_ETL HOMO HOMO_ETL->HOMO_PVSK Work_Function Work Function

Sources

Protocol for the Synthesis, Purification, and Characterization of Indene-Fullerene Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indene-Fullerene Adducts

Fullerenes, particularly Buckminsterfullerene (C60), have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. However, the inherent low solubility of pristine fullerenes in common organic solvents limits their processability and broader application. To overcome this, the covalent functionalization of the fullerene cage is a widely adopted strategy. Among the various functionalization methods, the formation of indene-fullerene adducts has emerged as a promising avenue, particularly in the field of organic photovoltaics (OPVs). These adducts often exhibit improved solubility and tailored electronic properties, making them excellent electron acceptor materials in bulk heterojunction solar cells.[1][2] This application note provides a comprehensive guide for the synthesis, purification, and characterization of indene-C60 adducts, intended for researchers in materials science, organic chemistry, and drug development.

Reaction Mechanism: The Diels-Alder [4+2] Cycloaddition

The synthesis of indene-fullerene adducts is typically achieved through a [4+2] Diels-Alder cycloaddition reaction.[3] This pericyclic reaction involves the interaction between a conjugated diene and a dienophile to form a cyclohexene ring. In this specific case, fullerene (C60) acts as the dienophile, and an in situ generated isoindene serves as the diene.

The reaction is initiated by a thermal[4][5]-hydrogen shift in the indene molecule at elevated temperatures, leading to the formation of the more reactive, non-aromatic isoindene intermediate. This isoindene then readily undergoes a cycloaddition reaction with one of the electron-rich double bonds on the fullerene cage. The most common site of addition is at a[6][6] ring junction of the fullerene.

graph "Diels-Alder Reaction Mechanism" {
  layout=dot;
  rankdir="LR";
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

Indene [label="Indene", fillcolor="#F1F3F4"]; Heat [label="Heat (Δ)", shape=plaintext, fontcolor="#EA4335"]; Isoindene [label="Isoindene (in situ)", fillcolor="#F1F3F4"]; Fullerene [label="Fullerene (C60)", fillcolor="#F1F3F4"]; TransitionState [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Adduct [label="Indene-Fullerene Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indene -> Heat [arrowhead=none]; Heat -> Isoindene [label="[1,5]-H Shift"]; {Isoindene, Fullerene} -> TransitionState [label="[4+2] Cycloaddition"]; TransitionState -> Adduct; }

Caption: Workflow for the purification of indene-fullerene adducts.

Characterization of Indene-Fullerene Adducts

Thorough characterization is essential to confirm the structure and purity of the synthesized adduct.

Spectroscopic Analysis
TechniqueExpected Observations for Indene-C60 Monoadduct
¹H NMR (in CDCl₃)Aromatic protons from the indene moiety (typically in the range of 7.0-8.0 ppm). Aliphatic protons from the indene moiety (typically in the range of 3.0-5.0 ppm). The specific chemical shifts and coupling patterns will depend on the exact structure of the adduct.
¹³C NMR (in CDCl₃)A large number of signals in the aromatic region (120-150 ppm) corresponding to the sp² carbons of the fullerene cage. The symmetry of the C60 cage is broken upon addition, leading to a complex spectrum. Signals corresponding to the carbons of the indene moiety.
UV-Vis (in Toluene)A characteristic absorption peak around 430 nm, which is indicative of a[6][6]-closed monoadduct of C60.[7] The sharp absorption features of pristine C60 in the visible region will be absent.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the indene-C60 adduct (C₇₀H₈, MW ≈ 836.8 g/mol ).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of indene-fullerene adducts. The Diels-Alder cycloaddition reaction is a robust method for the functionalization of fullerenes, and the procedures outlined herein can be adapted for the synthesis of a variety of indene-fullerene derivatives. The successful synthesis and characterization of these materials are crucial for their application in advanced materials and technologies, particularly in the development of next-generation organic solar cells.

References

  • Barham, J. P., Tanaka, S., Koyama, E., Ohneda, N., Okamoto, T., Odajima, H., Sugiyama, J., & Norikane, Y. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. The Journal of Organic Chemistry, 83(9), 5014–5023. [Link]

  • Bacanu, G. R., Hoffman, G., Amponsah, M., Concistrè, M., Whitby, R. J., & Levitt, M. H. (2020). Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives. Physical Chemistry Chemical Physics, 22(21), 11693–11703. [Link]

  • He, Y., Chen, Y., Zhang, J., & Li, Y. (2011). Single crystalline indene-C60 bisadduct: Isolation and application in polymer solar cells. Journal of Materials Chemistry, 21(41), 16354-16360. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Barham, J. P., Tanaka, S., Koyama, E., Ohneda, N., Okamoto, T., Odajima, H., Sugiyama, J., & Norikane, Y. (2018). Selective, Scalable Synthesis of C 60 -Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ResearchGate. [Link]

  • Li, Y., et al. (2012). Unexpected Diels–Alder reaction offullerene with electron-deficient ferrocenes as cyclopentadiene surrogates. Chemical Communications, 48(79), 9858-9860. [Link]

  • Li, C., et al. (2017). Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells. Journal of Materials Chemistry A, 5(18), 8447-8455. [Link]

  • Pérez, A. L., et al. (2021). Catalytic Stereodivergent Functionalization of H2@C60. The Royal Society of Chemistry. [Link]

  • Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ACS Publications. [Link]

  • He, Y., et al. (2010). Indene-C60 Bisadduct: A New Acceptor for High-Performance Polymer Solar Cells. ElectronicsAndBooks. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

  • Martín, N., et al. (2013). Growth of Fullerene Fragments Using the Diels-Alder Cycloaddition Reaction: First Step towards a C60 Synthesis by Dimerization. International Journal of Molecular Sciences, 14(5), 9845-9857. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). 2D NMR 1 H-13 C spectrum of the cycloadduct (3). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Zhang, X., et al. (2019). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. SciSpace. [Link]

  • Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ACS Publications. [Link]

  • Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point [Video]. YouTube. [Link]

  • Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. PubMed. [Link]

  • Li, C., et al. (2017). Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells. Journal of Materials Chemistry A, 5(18), 8447-8455. [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromo-indenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-indenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during the bromination of indenes. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side products in the synthesis of bromo-indenes?

    • How can I control the regioselectivity of indene bromination?

    • My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

    • I see multiple spots on my TLC plate after the reaction. What are they likely to be?

  • Troubleshooting Guide: Common Issues and Solutions

    • Issue 1: Low Yield of the Desired Bromo-indene

    • Issue 2: Formation of Multiple Isomers

    • Issue 3: Over-bromination of the Indene Scaffold

    • Issue 4: Polymerization of the Starting Material

  • Protocol 1: Selective Allylic Bromination of Indene using N-Bromosuccinimide (NBS)

  • Protocol 2: Electrophilic Addition of Bromine to Indene

  • Purification Protocol: Separation of Bromo-indene Isomers and Side Products

  • Identification of Side Products by NMR Spectroscopy

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of bromo-indenes?

The synthesis of bromo-indenes can be accompanied by the formation of several side products, the nature and quantity of which depend on the reaction conditions and the brominating agent used. The most frequently encountered side products include:

  • Over-brominated products: The addition of more than one bromine atom to the indene scaffold can lead to the formation of dibromo- and even tribromo-indenes or -indanes.[1] For example, direct bromination of tetrahydro-1H-indene can yield tetrabromo-octahydroindene isomers.

  • Isomeric products: Depending on the reaction mechanism, a mixture of constitutional isomers (e.g., 1-bromo-, 2-bromo-, or 3-bromo-indene) and stereoisomers can be formed.[2]

  • Solvent adducts: If a nucleophilic solvent is used, it can be incorporated into the product. For instance, in the presence of water, bromohydrins are formed, while acetic acid can lead to the formation of bromoacetates.[1][3][4]

  • Polymerization/Oligomerization products: Indene is susceptible to polymerization, especially in the presence of acid catalysts or under radical conditions. This can result in the formation of dimers, trimers, and higher oligomers, which can significantly reduce the yield of the desired monomeric bromo-indene.

Q2: How can I control the regioselectivity of indene bromination?

Controlling the position of bromination on the indene ring is a critical aspect of the synthesis. The regioselectivity is primarily determined by the choice of the brominating agent and the reaction mechanism it favors:

  • For allylic bromination (to obtain 3-bromo-1H-indene): The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions is the method of choice. The reaction proceeds via a resonance-stabilized allylic radical intermediate, leading to bromination at the C3 position. It is crucial to use a non-polar solvent like carbon tetrachloride (CCl₄) to suppress competing ionic reactions.[5]

  • For electrophilic addition (to obtain trans-1,2-dibromoindane): The reaction of indene with molecular bromine (Br₂) in a non-nucleophilic solvent (e.g., dichloromethane or carbon tetrachloride) at low temperatures favors the electrophilic addition across the double bond. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms.[6]

The interplay between reaction conditions and the desired isomer is crucial and is further detailed in the protocols below.

Q3: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

A dark brown or black reaction mixture is often an indication of polymerization of the indene starting material. Indene is known to polymerize readily in the presence of acids or radical species. The formation of polymeric byproducts not only consumes the starting material, reducing the yield of the desired bromo-indene, but also complicates the purification process.

Prevention Strategies:

  • Control the temperature: Perform the bromination at low temperatures (e.g., 0 °C or below) to minimize the rate of polymerization.

  • Avoid acidic conditions: If not essential for the desired reaction pathway, avoid the use of strong acids. If an acid is required, use it in catalytic amounts and at low temperatures.

  • Use a radical inhibitor (for non-radical pathways): For electrophilic bromination with Br₂, the addition of a small amount of a radical inhibitor, such as hydroquinone, can suppress unwanted radical-induced polymerization.

  • Slow addition of reagents: Add the brominating agent slowly to the solution of indene to maintain a low concentration of the reactive species at any given time.

  • Work under an inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and the formation of radical species from atmospheric oxygen.

Q4: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

The presence of multiple spots on a TLC plate is a common observation in indene bromination and typically indicates a mixture of products and unreacted starting material. The identity of these spots can often be inferred from their relative polarities (Rf values):

  • Highest Rf value (least polar): This is often the unreacted indene, being a nonpolar hydrocarbon.

  • Intermediate Rf value(s): The desired mono-bromo-indene product(s) will typically have a slightly lower Rf value than indene due to the increased polarity of the C-Br bond. If multiple isomeric bromo-indenes are present, they may appear as closely spaced spots or even a single elongated spot.

  • Lower Rf value(s): Dibromo- and other poly-brominated products will be more polar than the mono-bromo product and will thus have lower Rf values.

  • Spots close to the baseline (most polar): Highly polar impurities, such as bromohydrins (if water is present) or polymeric materials, will have very low Rf values and may even streak from the baseline.

Running co-spots with the starting material can help to identify the corresponding spot in the reaction mixture. For a more definitive identification of the various products, it is recommended to perform column chromatography to separate the components and then analyze each fraction by NMR spectroscopy or GC-MS.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of bromo-indenes.

Symptom Possible Cause(s) Suggested Solutions & Optimizations
Issue 1: Low Yield of the Desired Bromo-indene 1. Polymerization of indene: The starting material is consumed by polymerization, a common side reaction.- Lower the reaction temperature: Conduct the reaction at 0 °C or below. - Add the brominating agent slowly: This maintains a low concentration of reactive species. - Use a radical inhibitor (for non-radical reactions): Add a small amount of a compound like hydroquinone. - Ensure the absence of strong acids, unless required for the specific mechanism.
2. Incomplete reaction: The reaction has not gone to completion.- Monitor the reaction closely by TLC or GC-MS. - Increase the reaction time or temperature slightly, while being mindful of increasing side reactions. - Ensure the stoichiometry of the reagents is correct.
3. Loss of product during work-up or purification: The product is volatile or is lost during extraction or chromatography.- Use a gentle work-up procedure. - Be cautious during solvent removal under reduced pressure, as some bromo-indenes can be volatile. - Optimize the column chromatography conditions to ensure good separation and recovery.
Issue 2: Formation of Multiple Isomers 1. Mixed reaction mechanisms: The reaction conditions may be allowing both radical and electrophilic pathways to occur simultaneously.- For selective allylic bromination: Use freshly recrystallized NBS, a radical initiator, and a non-polar solvent. Exclude light if a thermal initiator is used. - For selective electrophilic addition: Use Br₂ in a non-polar, aprotic solvent in the dark and at low temperatures to disfavor radical reactions.[6]
2. Allylic rearrangement: In radical bromination, the intermediate allylic radical is resonance-stabilized, which can lead to the formation of different constitutional isomers.- This is an inherent feature of the mechanism. The product ratio may be influenced by the thermodynamic stability of the resulting alkenes. Separation by chromatography is usually required.
3. Stereoisomers: Electrophilic addition of Br₂ results in anti-addition, leading to specific stereoisomers.- The formation of stereoisomers is expected. The specific stereoisomers formed will depend on the stereochemistry of the starting indene (if substituted).
Issue 3: Over-bromination of the Indene Scaffold 1. Incorrect stoichiometry: An excess of the brominating agent has been used.- Use a 1:1 stoichiometry of the brominating agent to indene for mono-bromination. - Add the brominating agent slowly to the indene solution to avoid localized high concentrations.
2. High reactivity of the mono-bromo-indene: The product itself can react further with the brominating agent.- Monitor the reaction carefully and stop it as soon as the starting material is consumed. - Lowering the reaction temperature can help to improve selectivity.
Issue 4: Polymerization of the Starting Material 1. Presence of acid: Trace amounts of acid can catalyze the polymerization of indene.- Use acid-free glassware and reagents. - Consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, in small amounts to scavenge any acid formed.
2. Radical polymerization: Radicals can initiate the polymerization of the alkene.- As mentioned for low yield, use a radical inhibitor for non-radical reactions. - For radical reactions, use a controlled concentration of the radical initiator.
3. High reaction temperature: Higher temperatures accelerate the rate of polymerization.- Maintain a low reaction temperature throughout the addition and reaction time.

Protocol 1: Selective Allylic Bromination of Indene using N-Bromosuccinimide (NBS)

This protocol is designed for the selective synthesis of 3-bromo-1H-indene, a key intermediate for further functionalization. The reaction proceeds via a free radical mechanism.

Materials:

  • Indene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indene (1.0 eq) and anhydrous carbon tetrachloride.

  • Addition of Reagents: Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux until the reaction is complete. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

Causality Behind Experimental Choices:

  • Recrystallized NBS: Commercial NBS can contain bromine, which can lead to electrophilic addition side products. Using freshly recrystallized NBS minimizes this.[7]

  • AIBN/Benzoyl Peroxide: These are radical initiators that facilitate the formation of the initial bromine radical, which is necessary for the abstraction of an allylic hydrogen from indene.

  • Anhydrous CCl₄: A non-polar, aprotic solvent is used to prevent the formation of bromohydrins and to disfavor the formation of ionic intermediates that could lead to electrophilic addition.

  • Reflux Conditions: The reaction requires thermal energy to initiate the decomposition of AIBN and to promote the radical chain reaction.

  • Sodium Bicarbonate Wash: This step neutralizes any acidic byproducts, such as HBr, which could catalyze the polymerization of any unreacted indene or the product.

Diagram of the Allylic Bromination Workflow:

Allylic_Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Indene Indene, NBS, AIBN in CCl4 Reflux Heat to Reflux Indene->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash_NaHCO3 Wash with NaHCO3 Filter->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product Pure 3-Bromo-1H-indene Column->Product

Caption: Workflow for the selective allylic bromination of indene.

Protocol 2: Electrophilic Addition of Bromine to Indene

This protocol describes the synthesis of trans-1,2-dibromoindane via the electrophilic addition of molecular bromine across the double bond of indene.

Materials:

  • Indene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate solution, 10% aqueous

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add indene (1.0 eq) dissolved in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred indene solution at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC to ensure all the indene has been consumed.

  • Work-up:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any excess bromine.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Causality Behind Experimental Choices:

  • Molecular Bromine (Br₂): This is the classic reagent for the electrophilic bromination of alkenes.

  • Anhydrous Dichloromethane: An inert, aprotic solvent is used to prevent its participation in the reaction.

  • Low Temperature (0 °C): This helps to control the exothermicity of the reaction and minimizes side reactions such as polymerization and potential radical pathways.

  • Dropwise Addition: Slow addition of bromine prevents a buildup of its concentration, which could lead to over-bromination.

  • Sodium Thiosulfate Quench: This is a standard procedure to safely neutralize any unreacted bromine, which is corrosive and volatile.

Diagram of the Electrophilic Bromination Mechanism:

Electrophilic_Addition Indene Indene Bromonium Bromonium Ion Intermediate Indene->Bromonium Electrophilic Attack Br2 Br-Br Br2->Bromonium Br_ion Br- Br2->Br_ion Product trans-1,2-Dibromoindane Bromonium->Product Nucleophilic Attack by Br- Br_ion->Product

Caption: Mechanism of electrophilic addition of bromine to indene.

Purification Protocol: Separation of Bromo-indene Isomers and Side Products

Purification is a critical step in obtaining the desired bromo-indene in high purity. Column chromatography is the most common method for separating complex mixtures from these reactions.

Materials and Equipment:

  • Crude bromo-indene mixture

  • Silica gel (for column chromatography)

  • Eluent: A mixture of hexanes and ethyl acetate (the ratio will need to be optimized based on TLC analysis)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The goal is to achieve good separation between the desired product and the major impurities. A good starting point is a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in a systematic manner.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified bromo-indene.

Tips for Successful Purification:

  • Dry Loading: For better resolution, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Gradient Elution: If there is a large difference in polarity between the desired product and impurities, a gradient elution (gradually increasing the polarity of the eluent) can be used to speed up the purification process.

  • Recrystallization: If the purified bromo-indene is a solid, it can be further purified by recrystallization to remove any minor impurities that may have co-eluted during chromatography.[8][9]

Identification of Side Products by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying the products and byproducts of your reaction. Below are some general guidelines for interpreting the ¹H NMR spectra of potential side products.

Side Product Expected ¹H NMR Spectral Features
Dibromoindanes - Absence of alkene protons: The characteristic signals for the vinyl protons of indene (around 6.5-7.0 ppm) will be absent. - Appearance of new aliphatic protons: New signals will appear in the aliphatic region (typically 3.0-5.0 ppm) corresponding to the protons on the brominated carbons. The chemical shifts and coupling patterns will depend on the specific isomer.
Poly-brominated indenes - Fewer aromatic protons: The integration of the aromatic region (7.0-7.5 ppm) will be lower than expected for a mono-substituted indene. - Complex splitting patterns: The aromatic signals may show more complex splitting patterns due to the presence of multiple bromine substituents.
Indene Dimers/Oligomers - Complex and broad signals: The spectrum will be significantly more complex than that of the monomeric products. - Broad humps: Polymeric materials often give rise to broad, poorly resolved signals in the aliphatic and aromatic regions. - Integration ratios inconsistent with a single structure.
Bromohydrins - Presence of a broad -OH signal: A broad singlet corresponding to the hydroxyl proton will be present (its chemical shift can vary depending on concentration and solvent). - Diastereotopic protons: The protons on the carbon bearing the hydroxyl group and the bromine atom will likely be diastereotopic and show complex splitting patterns.

Reference ¹H NMR Data for Indene:

  • ~3.4 ppm (s, 2H): Methylene protons at C1.

  • ~6.6 ppm (dt, 1H): Vinyl proton at C2.

  • ~6.9 ppm (dt, 1H): Vinyl proton at C3.

  • ~7.2-7.5 ppm (m, 4H): Aromatic protons.[7]

By comparing the ¹H NMR spectrum of your product mixture to that of the starting material and considering these general features, you can gain valuable insights into the identity of the side products formed in your reaction. For unambiguous structure elucidation, 2D NMR techniques (such as COSY and HSQC) and mass spectrometry are highly recommended.

References

  • Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Winona State University. Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. (2022). Indian Academy of Sciences. Retrieved from [Link]

  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2018, July 20). National Institutes of Health. Retrieved from [Link]

  • Bromination of Alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A. Karadeniz, H., et al. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. National Center for Biotechnology Information. Retrieved from [Link]

  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved from [Link]

  • Enjoyable synthesis of 1,3 -Dibromobenzene. (2024, September 3). YouTube. Retrieved from [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]

  • Bromination round II part VIII GCMS results. (2021, February 5). YouTube. Retrieved from [Link]

  • Configuration and isomeric composition of rubbers: determination by 1H and 13C NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts .... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. (2016, April 21). ScholarWorks at WMU. Retrieved from [Link]

  • High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. Retrieved from [Link]

  • 2 Crystallization to Purify a Solid. (2012, February 2). YouTube. Retrieved from [Link]

  • 8.8 How to Predict the Products of Alkene Addition Reactions. (2020, November 24). YouTube. Retrieved from [Link]

  • 1,3-Dibromobenzene. (n.d.). Wikipedia. Retrieved from [Link]

  • Bromine & Alkenes. (2025, May 26). Save My Exams. Retrieved from [Link]

  • Expression, purification, crystallization and preliminary diffraction data characterization of Escherichia coli ribonuclease II (RNase II. (n.d.). ITQB NOVA. Retrieved from [Link]

  • Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. (2015, October 28). ResearchGate. Retrieved from [Link]

  • Using Crystallization to Purify a Solid. (2015, May 28). YouTube. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). National Institutes of Health. Retrieved from [Link]

  • Addition of Br2 (bromination of alkenes). (2017, January 26). YouTube. Retrieved from [Link]

  • Solved The 1H- and 13C-NMR data for an unknown compound with. (2015, October 15). Chegg.com. Retrieved from [Link]

  • Applications of the DIB-BBr3 Protocol in Bromination Reactions. (2023, January 13). PubMed. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.
  • (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (2023, December 23). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Control Regioselectivity in Indene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indene Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions on the indene scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and optimize your own experiments effectively.

Understanding the Indene Scaffold: A Tale of Two Rings

Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[1] This unique structure presents multiple reactive sites, making regioselectivity a critical challenge in its functionalization. The key to mastering indene chemistry lies in understanding the distinct reactivity of its two constituent parts: the electron-rich five-membered ring and the aromatic six-membered ring.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the reactivity of indene and the factors that govern regioselective functionalization.

Q1: What are the primary sites of reactivity on the indene molecule?

A1: Indene has two main regions of reactivity:

  • The Five-Membered Ring: The C1-C2 double bond is the most reactive site for many transformations, including additions and cycloadditions, due to its higher electron density and strain compared to the aromatic ring. The allylic C1 and benzylic C3 positions are also susceptible to functionalization.

  • The Benzene Ring: The aromatic ring can undergo electrophilic aromatic substitution (EAS). The positions on this ring (C4, C5, C6, C7) have differing reactivities based on the directing effects of the fused five-membered ring.

Q2: How can I selectively functionalize the C1 versus the C2 position of the indene double bond?

A2: The regioselectivity between C1 and C2 is a delicate balance of electronic and steric factors, often influenced by the reaction type and catalyst system.

  • Electronic Control: In many electrophilic additions, the initial attack of the electrophile will occur at the carbon that leads to the more stable carbocationic intermediate. For indene, protonation or attack by an electrophile at C2 generates a more stable benzylic carbocation at C1.

  • Steric Control: Bulky reagents or catalysts will preferentially attack the less sterically hindered position. The substitution pattern on both the indene and the incoming reagent plays a crucial role. For instance, in some rhodium-catalyzed reactions, the steric nature of substituents on the alkyne coupling partner dictates the regioselectivity.[2]

  • Catalyst/Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can dramatically switch the regioselectivity. For example, in Heck reactions of indene, different phenolate ligands can be used to favor either C1 or C2 arylation.[3]

Q3: What determines the regioselectivity of electrophilic aromatic substitution on the indene benzene ring?

A3: The cyclopentene portion of indene acts as an activating, ortho-, para-director for electrophilic aromatic substitution. This is because the alkyl portion of the five-membered ring donates electron density to the aromatic ring through hyperconjugation, stabilizing the intermediate arenium ions formed during ortho and para attack.[4][5] Therefore, electrophilic substitution preferentially occurs at the C4 and C7 (ortho) and C6 (para) positions. The C5 (meta) position is generally disfavored. The precise ratio of ortho to para substitution can be influenced by the steric bulk of the electrophile and the reaction conditions.

Q4: What is the difference between kinetic and thermodynamic control in indene functionalization, and how can I use it to my advantage?

A4: Kinetic and thermodynamic control are crucial concepts for directing the outcome of reactions with multiple possible products.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest (i.e., has the lowest activation energy). This is the kinetic product .

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product .

You can exploit this by carefully controlling the reaction temperature and time to favor the desired regioisomer. For example, in some cyclization reactions of ortho-alkynylstyrenes to form indenes or benzofulvenes, lower temperatures favor the indene (kinetic product), while higher temperatures lead to the more stable benzofulvene (thermodynamic product).

Troubleshooting Guides

This section provides practical advice for common problems encountered during the regioselective functionalization of indene.

Issue 1: Poor or Unexpected Regioselectivity in C1/C2 Functionalization

Q: I am attempting a transition metal-catalyzed cross-coupling reaction to introduce a substituent at the C1 position of my indene derivative, but I am getting a mixture of C1 and C2 isomers, with the C2 isomer being the major product. How can I improve the selectivity for the C1 position?

A: This is a common issue that often stems from a complex interplay of factors. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Catalyst and Ligand System:

  • Causality: The ligand sphere around the metal center is paramount in controlling regioselectivity. Bulky ligands can sterically block one position, directing the catalyst to the other. The electronic properties of the ligand can also influence the electronic bias of the reaction.

  • Troubleshooting Steps:

    • Increase Ligand Steric Bulk: Switch to a ligand with bulkier substituents. For example, if you are using a phosphine ligand, try one with larger alkyl or aryl groups. This can disfavor coordination and subsequent reaction at the more sterically hindered C1 position if your substrate has a substituent there, or direct attack to C2 if the approach to C1 is more open.

    • Modify Ligand Electronics: Experiment with ligands that have different electronic properties (electron-donating vs. electron-withdrawing). This can alter the polarization of the metal-indene intermediate and influence the site of migratory insertion.

    • Consider a Directing Group: If your indene substrate allows, installing a directing group can chelate to the metal center and force the reaction to occur at a specific position.

2. Optimize Reaction Temperature:

  • Causality: As discussed under kinetic vs. thermodynamic control, temperature can be a powerful tool. It's possible that the desired C1 isomer is the kinetic product, while the undesired C2 isomer is the thermodynamic product (or vice-versa).

  • Troubleshooting Steps:

    • Low-Temperature Screen: Run a series of reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Analyze the product ratio at each temperature. If the proportion of the desired C1 isomer increases at lower temperatures, you are likely favoring the kinetic product.

    • High-Temperature Screen: Conversely, if you suspect the desired C1 isomer is the more thermodynamically stable product, try running the reaction at a higher temperature for a longer duration to allow the reaction to equilibrate.

3. Solvent Effects:

  • Causality: The solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.

  • Troubleshooting Steps:

    • Vary Solvent Polarity: Screen a range of solvents with different polarities (e.g., toluene, THF, DMF, acetonitrile). A change in solvent can sometimes dramatically shift the product ratio.

Logical Workflow for Troubleshooting C1/C2 Selectivity

G start Poor C1/C2 Regioselectivity ligand Modify Ligand (Sterics/Electronics) start->ligand temp Vary Temperature (Kinetic vs. Thermodynamic) start->temp solvent Screen Solvents start->solvent directing_group Introduce Directing Group start->directing_group end Optimized Regioselectivity ligand->end temp->end solvent->end directing_group->end

Caption: Troubleshooting workflow for poor C1/C2 regioselectivity.

Issue 2: Undesired Isomerization of Substituted Indenes

Q: I have successfully synthesized a 1-substituted indene, but it isomerizes to the more stable 3-substituted indene during purification or upon standing. How can I prevent this?

A: The isomerization of 1-substituted indenes to their 3-substituted counterparts is a common problem driven by the formation of a more stable, fully conjugated system. This process is often catalyzed by acid or base.

1. Purification Strategy:

  • Causality: Standard silica gel is acidic and can promote this isomerization.

  • Recommended Solution:

    • Use Deactivated Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine to neutralize the acidic sites. Use this deactivated silica for column chromatography. This is a widely adopted and effective method.

    • Alternative Purification: If the compound is still sensitive, consider alternative purification techniques such as preparative thin-layer chromatography (TLC) on deactivated plates, recrystallization, or distillation if the compound is thermally stable.

2. Handling and Storage:

  • Causality: Trace amounts of acid or base in solvents or on glassware can initiate isomerization.

  • Recommended Solution:

    • Use Neutral Glassware: Ensure all glassware is thoroughly washed and rinsed with a neutral solvent before use.

    • Store under Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.

    • Use Anhydrous, Neutral Solvents: Ensure all solvents used for storage or subsequent reactions are anhydrous and free of acidic or basic impurities.

Protocols for Regioselective Indene Synthesis

This section provides detailed, step-by-step methodologies for key regioselective transformations of indene.

Protocol 1: Regioselective Synthesis of 1-Substituted Indenes via Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes

This protocol is adapted from Miyamoto, M., et al., Org. Lett., 2008 , 10, 2975-2978.[2] The regioselectivity is primarily controlled by the steric hindrance of the alkyne substituent.

Materials:

  • 2-(Chloromethyl)phenylboronic acid

  • Substituted alkyne (e.g., 1-hexyne for C1-butylindene)

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Experimental Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 2-(chloromethyl)phenylboronic acid (1.0 mmol), the alkyne (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel to afford the desired 1-substituted indene.

Data Summary: Effect of Alkyne Substituent on Regioselectivity

Alkyne Substituent (R)Regioisomeric Ratio (1-R-indene : 2-R-indene)
n-Butyl>95 : 5
Phenyl>95 : 5
tert-Butyl5 : >95

As shown in the table, sterically demanding substituents like tert-butyl favor the formation of the 2-substituted indene to minimize steric clash in the transition state.

Protocol 2: Regioselective Friedel-Crafts Acylation of Indene at the C6 Position

Friedel-Crafts acylation of indene generally favors substitution at the C6 position, which is para to the activating cyclopentyl portion of the molecule.[4]

Materials:

  • Indene

  • Acetyl chloride (or acetic anhydride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (aq)

  • Standard laboratory glassware

Experimental Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 mmol) and dry DCM (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 mmol) to the suspension with vigorous stirring.

  • After 15 minutes, add a solution of indene (1.0 mmol) in dry DCM (5 mL) dropwise via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-acetylindene.

Mechanistic Rationale for C6 Selectivity

G cluster_0 Electrophilic Attack at C6 (para) cluster_1 Electrophilic Attack at C5 (meta) C6_attack Indene attacks acylium ion at C6 C6_intermediate Arenium ion intermediate (positive charge delocalized to C1) C6_attack->C6_intermediate More stable intermediate C6_product 6-Acylindene (Major Product) C6_intermediate->C6_product Deprotonation C5_attack Indene attacks acylium ion at C5 C5_intermediate Arenium ion intermediate (positive charge not delocalized to C1) C5_attack->C5_intermediate Less stable intermediate C5_product 5-Acylindene (Minor Product) C5_intermediate->C5_product Deprotonation

Caption: Rationale for C6 selectivity in Friedel-Crafts acylation.

References

  • Hu, J., et al. (2025). Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Indene. [Link]

  • Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Tutar, A., et al. (2006). Functionalization of Indene. Journal of Chemical Research. [Link]

  • Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. [Link]

  • PubMed. (2025). Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Zhao, J., & Clark, D. A. (2012). Regiodivergent synthesis of functionalized indene derivatives via Pt-catalyzed Rautenstrauch reaction of propargyl carbonates. Organic Letters. [Link]

  • Majumdar, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

  • Goudedranche, S., et al. (2022). Triple Regioselective Functionalization of Cationic[1]Helicenes via Iridium-Catalyzed Borylation and Suzuki Cross-Coupling Reactivity. Angewandte Chemie International Edition. [Link]

  • LibreTexts Chemistry. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. [Link]

  • ResearchGate. (2022). Triple Regioselective Functionalization of Cationic[1]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity. [Link]

  • ResearchGate. (2022). Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. [Link]

  • PubMed. (2021). Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Catalyst Selection for Efficient Indene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection in Efficient Indene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indene and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. This center is structured to address the specific challenges you may encounter, moving from catalyst selection to troubleshooting common issues and answering frequently asked questions.

Section 1: Catalyst Selection - The Heart of Your Synthesis

The choice of catalyst is paramount for a successful indene synthesis, dictating yield, regioselectivity, and substrate scope. A variety of catalytic systems have been developed, each with its unique advantages and mechanistic pathways.

Transition Metal Catalysis

Transition metal catalysts are the workhorses of indene synthesis, offering diverse reactivity profiles. The selection of the metal and its ligand framework is critical for achieving the desired outcome.

Catalyst SystemKey AdvantagesTypical SubstratesMechanistic Hallmark
Rhodium (Rh) High yields, tunable regioselectivity.[1]2-(Chloromethyl)phenylboronic acids and alkynes; Propargylic alcohols and boronic acids.[1]Regioselectivity is often controlled by the steric properties of the substituents on the alkyne.[1]
Palladium (Pd) Versatile for cross-coupling strategies, mild reaction conditions.Aryl halides/triflates and alkenes (Heck reaction); gem-dibromoolefins (Suzuki/Heck tandem).[1]Involves oxidative addition, migratory insertion, and reductive elimination steps.
Nickel (Ni) Cost-effective, effective for carboannulation reactions.[1]o-Bromobenzyl zinc bromide and alkynes.[1]Often proceeds through a Ni(0)/Ni(II) catalytic cycle.
Cobalt (Co) Sustainable (earth-abundant metal), utilizes metalloradical catalysis.[2][3]o-Cinnamyl N-tosyl hydrazones.[4]Involves the formation of a Co(III)-carbene radical intermediate.[4]
Gold (Au) Mild reaction conditions, unique reactivity with ynamides.Ynamides.Activation of the alkyne leads to a highly electrophilic keteniminium ion, triggering a[1][4]-hydride shift.
Iron (Fe) Inexpensive, high regioselectivity in specific reactions.[1]N-Benzylic sulfonamides and internal alkynes.[1]Involves the generation of a benzyl cation intermediate.[1]
Ruthenium (Ru) Effective for ring-closing metathesis and cycloisomerization.[1]Substituted phenols (via Suzuki coupling followed by RCM); 1-Alkyl-2-ethynylbenzenes.[1]Varies with the specific reaction (e.g., formation of a metal-vinylidene intermediate).[1]
Platinum (Pt) Catalyzes cycloisomerization of ethynylbenzenes.[1]1-Alkyl-2-ethynylbenzenes.[1]Electrophilic activation of the alkyne.[1]
Brønsted Acid Catalysis

For certain substrates, a simpler approach using a Brønsted acid can be highly effective. This method offers the advantage of being metal-free.

CatalystKey AdvantagesTypical SubstratesMechanistic Hallmark
Trifluoromethanesulfonic Acid (TfOH) Mild conditions, excellent yields, metal-free.[5][6]Diaryl- and alkyl aryl-1,3-dienes.[5][6]Proceeds via a Markovnikov proton addition to form a stable benzylic carbocation, followed by cationic cyclization.[5]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific problems you might encounter during your indene synthesis experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can be frustrating and often stem from a combination of factors. Let's break down the potential culprits and solutions:

  • Catalyst Activity:

    • The Problem: The catalyst may be inactive or have reduced activity. This can be due to improper storage, handling (exposure to air or moisture), or decomposition.

    • The Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere.

      • Optimize Catalyst Loading: While higher catalyst loading can sometimes increase yield, it can also lead to side reactions. Systematically screen catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.

      • Pre-activation: For some palladium-catalyzed reactions, pre-activating the catalyst by stirring the palladium source and ligand together before adding the reactants can improve the generation of the active catalytic species.

  • Reaction Conditions:

    • The Problem: Suboptimal temperature, reaction time, or solvent can significantly impact yield.

    • The Solution:

      • Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to determine the optimal condition.

      • Time-Course Study: Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to identify the point of maximum product formation and avoid product degradation from prolonged reaction times.

      • Solvent Selection: The solvent can influence reactant solubility and catalyst stability. If you suspect solubility issues, screen a range of anhydrous solvents with different polarities.

  • Reagent Purity:

    • The Problem: Impurities in your starting materials or solvents, especially water or oxygen, can poison the catalyst.

    • The Solution:

      • Use Anhydrous Reagents and Solvents: Ensure all reagents are of high purity and use freshly distilled or commercially available anhydrous solvents.

      • Degassing: For air-sensitive reactions, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

Q2: I am observing poor regioselectivity in my reaction. How can I control the formation of the desired isomer?

A2: Achieving high regioselectivity is a common challenge in the synthesis of substituted indenes. The key is to understand and manipulate the factors that govern the regiochemical outcome.

  • Steric and Electronic Effects:

    • The Underlying Principle: In many catalytic reactions, the regioselectivity is governed by the steric bulk and electronic properties of the substituents on your starting materials.

    • Practical Application:

      • For rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acids with alkynes, the regioselectivity is highly dependent on the steric nature of the alkyne substituents.[1] Using a bulkier substituent on the alkyne can direct the cyclization to favor one regioisomer.

      • In FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes, the electronic properties of the alkyne play a crucial role in achieving high regioselectivity.[1] Experiment with alkynes bearing electron-donating or electron-withdrawing groups to influence the outcome.

  • Ligand Modification:

    • The Underlying Principle: The ligand coordinated to the metal center can create a specific steric and electronic environment that influences how the substrates approach the catalyst, thereby controlling regioselectivity.

    • Practical Application: For transition metal-catalyzed reactions, screen a variety of ligands with different steric (e.g., bulky phosphine ligands) and electronic properties. For instance, in nickel- and palladium-catalyzed allene hydrosilylation, the choice of N-heterocyclic carbene (NHC) ligand size dictates the regioselectivity.[7]

Q3: My catalyst appears to be deactivating during the reaction. What are the common deactivation mechanisms and can I prevent them?

A3: Catalyst deactivation is a significant issue that can halt your reaction prematurely. Understanding the deactivation pathway is the first step toward a solution.

  • Common Deactivation Mechanisms:

    • Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the catalyst's active sites, rendering them inactive. Common poisons for transition metal catalysts include sulfur, phosphorus, and arsenic compounds.

    • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is more common in high-temperature reactions.

    • Sintering: At elevated temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles, reducing the catalyst's surface area.

  • Prevention and Mitigation Strategies:

    • Purify Starting Materials: Rigorously purify your reactants and solvents to remove potential catalyst poisons.

    • Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to coking or sintering.

    • Use a Robust Catalyst System: Some catalyst systems are inherently more stable than others. For example, using well-defined precatalysts can sometimes offer better stability and activity.

    • Consider Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, coke can sometimes be removed by controlled oxidation. However, for laboratory-scale synthesis, using a fresh catalyst is often more practical.

Q4: I am struggling with the purification of my indene product. What are some effective strategies?

A4: The purification of indene derivatives can be challenging due to the presence of closely related byproducts and unreacted starting materials.

  • Common Purification Challenges:

    • Co-elution of Isomers: Regioisomers or stereoisomers of the desired product may have very similar polarities, making them difficult to separate by standard column chromatography.

    • Product Instability: Some indene derivatives can be sensitive to air, light, or silica gel, leading to decomposition during purification.

    • Removal of Catalysts: Trace amounts of the metal catalyst can remain in the product, which is often undesirable, especially in pharmaceutical applications.

  • Effective Purification Techniques:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC can be a powerful tool.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Use of Scavenger Resins: To remove residual metal catalysts, you can use commercially available scavenger resins that selectively bind to the metal.

    • Inert Atmosphere Chromatography: If your product is air-sensitive, perform column chromatography under an inert atmosphere.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for a "green" or sustainable indene synthesis?

A1: For a more sustainable approach, consider catalysts based on earth-abundant and less toxic metals. The cobalt-catalyzed synthesis developed by the University of Amsterdam's Sustainable Chemistry research group is an excellent example.[2][3] This method utilizes an inexpensive and abundant cobalt complex and proceeds via a metalloradical mechanism, offering an alternative to precious metal catalysts.[2][3]

Q2: How do I know if a Brønsted acid-catalyzed reaction is suitable for my substrate?

A2: Brønsted acid-catalyzed cyclization is most effective for substrates that can form a stable carbocation intermediate upon protonation.[5] Diaryl- and alkyl aryl-1,3-dienes are ideal candidates because they can form a resonance-stabilized benzylic carbocation, which then undergoes intramolecular cyclization.[5] If your substrate lacks the structural features to form a stable carbocation, this method may not be efficient.

Q3: What are some common byproducts I should look out for in indene synthesis?

A3: The formation of byproducts is highly dependent on the reaction type and substrates used. However, some common side reactions include:

  • Polymerization: Indene and its derivatives can be prone to polymerization, especially in the presence of acid catalysts or at elevated temperatures.[8]

  • Over-reduction/Oxidation: In reactions involving hydride sources or oxidants, you might observe the formation of indane (the fully saturated analog) or oxidized byproducts.

  • Dimerization: Under certain conditions, the starting materials or the indene product can undergo dimerization.

  • Isomerization: The double bond in the five-membered ring can potentially migrate to form a more stable isomer.

Monitoring your reaction by TLC or GC/LC-MS can help you identify the formation of these byproducts early on.

Section 4: Visualizing the Process

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization prep_reagents Prepare & Purify Starting Materials reaction_setup Set up Parallel Reactions (Inert Atmosphere) prep_reagents->reaction_setup prep_solvent Dry & Degas Solvent prep_solvent->reaction_setup add_catalyst Add Different Catalysts (e.g., Rh, Pd, Co, Acid) reaction_setup->add_catalyst add_reagents Add Reactants add_catalyst->add_reagents reaction_conditions Run at Defined Temperature & Time add_reagents->reaction_conditions monitoring Monitor Progress (TLC, GC/LC-MS) reaction_conditions->monitoring workup Quench & Workup monitoring->workup analysis Analyze Yield & Regioselectivity (NMR, etc.) workup->analysis optimization Select Best Catalyst & Optimize Conditions analysis->optimization

Caption: A typical workflow for screening different catalysts to identify the optimal system for a specific indene synthesis.

General Catalytic Cycle for Transition Metal-Catalyzed Indene Synthesis

G M0 M(0) OA Oxidative Addition M0->OA Reactant A MII_A M(II) Intermediate OA->MII_A MI Migratory Insertion MII_A->MI Reactant B MII_B Cyclized M(II) Intermediate MI->MII_B RE Reductive Elimination MII_B->RE RE->M0 Product Indene Product RE->Product

Caption: A simplified representation of a catalytic cycle common in many transition metal-catalyzed cross-coupling reactions leading to indene synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry, 2019(44), 7291-7314.
  • ScienceDaily. (2016, July 6). 'Radical' approach yields catalyst for sustainable indene synthesis. Retrieved from [Link]

  • University of Amsterdam. (2016, July 6). 'Radical' approach yields catalyst for sustainable indene synthesis. HIMS. Retrieved from [Link]

  • Das, B. G., Chirila, A., Tromp, M., Reek, J. N. H., & de Bruin, B. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society, 138(28), 8968–8975.
  • Guisnet, M., & Ribeiro, F. R. A. (2011).
  • Shekhar, C., & Satyanarayana, G. (2023). Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones. The Journal of Organic Chemistry, 88(19), 13647–13659.
  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392–5395.
  • Wang, C., Li, X., & Lan, J. (2013). Synthesis of indene frameworks via rhodium-catalyzed cascade cyclization of aromatic ketone and unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 11(22), 3743-3746.
  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. PubMed. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Kong, D., & Wang, Q. (2019). Synthesis of Indenyl Triazenes by Rhodium‐Catalyzed Annulation Reactions. European Journal of Organic Chemistry, 2019(44), 7384-7389.
  • Zhang, Y., & Li, Y. (2020). Nickel-catalyzed cyclization of 1,7-enynes for the selective synthesis of dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones.
  • Slideshare. (n.d.). Catalyst deactivation and regeneration. Retrieved from [Link]

  • Das, B. G., Chirila, A., Tromp, M., Reek, J. N. H., & de Bruin, B. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. SciSpace. Retrieved from [Link]

  • Glasnov, T., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
  • Gandon, V., & Fensterbank, L. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au, 1(1), 18–22.
  • Wikipedia. (n.d.). Indene. Retrieved from [Link]

  • Li, Y., & Wang, J. (2021). Nickel-Catalyzed Carboalkenylation of 1,3-Dienes with Aldehydes and Alkenylzirconium Reagents: Access to Skipped Dienes. Organic Letters, 23(3), 856–860.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Synthesis Workshop. (2023, December 1). Mechanistic Snapshots of Rhodium-catalyzed Acylnitrene Transfer with Dr. Hoimin Jung [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Indanes and Indenes. Retrieved from [Link]

  • Glasnov, T., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
  • Royal Society of Chemistry. (2023). Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. Chemical Science, 14(38), 10451-10460.
  • Seidel, D. (2007). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 3, 35.
  • Miller, Z. D., Li, W., Belderrain, T. R., & Montgomery, J. (2013). Regioselective Allene Hydrosilylation Catalyzed by N-Heterocyclic Carbene Complexes of Nickel and Palladium. Journal of the American Chemical Society, 135(41), 15282–15285.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266–2285.
  • Galvita, V. (2021, April 15). Catalyst deactivation [Video]. YouTube. [Link]

  • Das, B. G., Chirila, A., Reek, J. N. H., & de Bruin, B. (2021). Catalytic Synthesis of 1H-2-Benzoxocins: Cobalt(III)-Carbene Radical Approach to 8-Membered Heterocyclic Enol Ethers. Journal of the American Chemical Society, 143(47), 19933–19941.
  • Gandon, V., & Fensterbank, L. (2022). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes.
  • Miller, Z. D., Li, W., Belderrain, T. R., & Montgomery, J. (2013). Regioselective allene hydrosilylation catalyzed by N-heterocyclic carbene complexes of nickel and palladium. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Gandon, V., & Fensterbank, L. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Publications. Retrieved from [Link]

  • Li, Y., & Wang, J. (2022). Nickel-catalyzed stereo-controlled 2,3-hydrosilylation of 1,1-disubstituted allenes.
  • Toste, F. D., & Gagne, M. R. (2007). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 129(46), 14550–14551.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable data on molecular weight and fragmentation patterns. This guide offers an in-depth analysis of the mass spectrometric behavior of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a halogenated bicyclic aromatic hydrocarbon. By comparing its performance with alternative compounds and exploring different ionization techniques, we aim to provide a comprehensive resource for its characterization.

Introduction to 5-Bromo-1-methylene-2,3-dihydro-1H-indene

5-Bromo-1-methylene-2,3-dihydro-1H-indene is an organic compound with the chemical formula C₁₀H₉Br.[1] Its structure, featuring a bromo-substituted indene core with an exocyclic double bond, presents interesting characteristics for mass spectrometric analysis. The presence of the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a distinctive isotopic signature that aids in its identification. Understanding the fragmentation pathways of this molecule is crucial for its unambiguous identification in complex matrices and for distinguishing it from structural isomers.

Core Physicochemical Properties

A foundational understanding of the analyte's properties is critical in selecting the appropriate analytical approach.

PropertyValueSource
Molecular Formula C₁₀H₉BrPubChem[1]
Molecular Weight 209.08 g/mol PubChem[1]
Exact Mass 207.98876 DaPubChem[1]
Structure
IUPAC Name: 5-bromo-1-methylene-2,3-dihydro-1H-indenePubChem[1]

Optimizing Mass Spectrometric Analysis: A Comparison of Ionization Techniques

The choice of ionization technique is a critical parameter that dictates the nature of the resulting mass spectrum. For a semi-volatile and relatively nonpolar compound like 5-Bromo-1-methylene-2,3-dihydro-1H-indene, both hard and soft ionization methods can be employed to gain complementary structural information.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. This extensive fragmentation provides a detailed fingerprint of the molecule, which is invaluable for structural confirmation.

Expected Fragmentation Pattern for 5-Bromo-1-methylene-2,3-dihydro-1H-indene under EI:

The presence of the bromine atom is expected to be a dominant feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).

A plausible fragmentation pathway would involve the loss of the bromine radical, a favorable process due to the stability of the resulting carbocation. This would generate a fragment at m/z 128 (C₁₀H₉⁺). Further fragmentation of the indene core could lead to the loss of acetylene (C₂H₂) or other small neutral molecules, consistent with the fragmentation of polycyclic aromatic hydrocarbons.

Experimental Workflow: GC-EI-MS Analysis

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Injector Injector (250°C) GC_Column Capillary Column (e.g., DB-5ms) GC_Injector->GC_Column GC_Oven Temperature Program (e.g., 50°C to 280°C) GC_Column->GC_Oven EI_Source EI Source (70 eV) GC_Oven->EI_Source Eluting Analytes Mass_Analyzer Mass Analyzer (e.g., Quadrupole, ToF) EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the sample solution into the GC injector.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas. A suitable temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the analyte.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source where it is ionized at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Atmospheric Pressure Chemical Ionization (APCI): A Softer Approach

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique that is well-suited for the analysis of semi-volatile and thermally stable compounds.[2] In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule, typically forming a protonated molecule ([M+H]⁺). This method results in less fragmentation compared to EI, making it particularly useful for confirming the molecular weight of the analyte.

For 5-Bromo-1-methylene-2,3-dihydro-1H-indene, APCI would be expected to produce a prominent protonated molecule peak cluster at m/z 209 and 211, again reflecting the bromine isotopic pattern. The reduced fragmentation can be advantageous when analyzing complex mixtures, as it simplifies the resulting spectra.

Experimental Workflow: LC-APCI-MS Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Pump HPLC Pump LC_Injector Autosampler LC_Pump->LC_Injector LC_Column Reversed-Phase Column (e.g., C18) LC_Injector->LC_Column APCI_Source APCI Source (Corona Discharge) LC_Column->APCI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole, ToF) APCI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: Workflow for LC-APCI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol).

  • Injection: Inject a small volume (e.g., 5 µL) of the sample solution into the LC system.

  • Chromatographic Separation: Employ a C18 column with a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to elute the analyte.

  • Ionization: The eluent from the LC is introduced into the APCI source. A heated nebulizer vaporizes the solvent and analyte, and a corona discharge creates reagent ions that protonate the analyte.

  • Mass Analysis and Detection: The protonated molecules are then analyzed and detected by the mass spectrometer.

Comparative Analysis with Alternative Compounds

To better understand the mass spectrometric behavior of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a comparison with structurally related compounds is insightful.

Indene: The Unsubstituted Core

Analyzing the mass spectrum of the parent compound, indene (C₉H₈, MW = 116.16 g/mol ), provides a baseline for understanding the fragmentation of the core structure. The NIST WebBook provides an electron ionization mass spectrum for indene.[3] The molecular ion at m/z 116 is expected to be the base peak. Fragmentation would likely involve the loss of a hydrogen atom to form a stable indenyl cation at m/z 115, followed by the loss of acetylene to yield ions at m/z 90 and 89.

5-Bromo-2,3-dihydro-1H-inden-1-one: A Structural Isomer

5-Bromo-2,3-dihydro-1H-inden-1-one is a structural isomer of the target analyte, with the same molecular formula (C₉H₇BrO) but a different arrangement of atoms. The NIST WebBook provides mass spectrometry data for this compound.[4][5] Its fragmentation pattern under EI will differ due to the presence of the carbonyl group. The molecular ion peak cluster at m/z 210 and 212 will be prominent. A characteristic fragmentation would be the loss of CO (28 Da) to form a fragment ion at m/z 182 and 184. The loss of the bromine atom would also be a significant pathway.

Data Summary and Comparison

CompoundIonizationKey Ions (m/z) and Interpretation
5-Bromo-1-methylene-2,3-dihydro-1H-indene (Predicted) EI208/210 (M⁺•): Molecular ion with characteristic bromine isotope pattern.129 ([M-Br]⁺): Loss of bromine radical.115 ([M-Br-CH₂]⁺): Subsequent loss of a methylene group.
APCI209/211 ([M+H]⁺): Protonated molecule with bromine isotope pattern.
Indene EI116 (M⁺•): Molecular ion (base peak).115 ([M-H]⁺): Loss of a hydrogen atom.90/89: Loss of acetylene.
5-Bromo-2,3-dihydro-1H-inden-1-one EI210/212 (M⁺•): Molecular ion with bromine isotope pattern.182/184 ([M-CO]⁺•): Loss of carbon monoxide.131 ([M-Br]⁺): Loss of bromine radical.

Conclusion

The mass spectrometric analysis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene is characterized by the prominent isotopic signature of the bromine atom. Electron Ionization provides detailed structural information through fragmentation, with the loss of the bromine radical being a key diagnostic feature. In contrast, Atmospheric Pressure Chemical Ionization offers a softer ionization method, ideal for confirming the molecular weight with minimal fragmentation. By comparing its mass spectrum with that of the unsubstituted indene core and a structural isomer, a more complete and confident structural elucidation can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to effectively analyze this compound and its analogues, contributing to the advancement of chemical and pharmaceutical research.

References

  • NIST. Indene. NIST Chemistry WebBook. [Link]

  • PubChem. 5-bromo-1-methylene-2,3-dihydro-1H-indene. [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. APCI as an innovative ionization mode compared to EI and CI for the analysis of a large range of organophosphate esters using GC-MS/MS. [Link]

  • ACS Publications. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]

  • PubChem. 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • NIST. Bromine. NIST Chemistry WebBook. [Link]

  • PubChem. 5-bromo-3-methyl-1-phenyl-1H-indene. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Sources

The Definitive Guide to Structural Elucidation of 5-Bromo-1-methylene-2,3-dihydro-1H-indene Derivatives: A Comparative Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indene scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad of derivatives, 5-Bromo-1-methylene-2,3-dihydro-1H-indene and its analogues represent a class of compounds with significant potential, owing to the versatile reactivity of the exocyclic methylene group and the strategic placement of the bromine atom, which allows for further synthetic elaboration. The precise three-dimensional atomic arrangement of these molecules is paramount, as it dictates their biological activity, physical properties, and potential for drug-receptor interactions.

This guide provides a senior application scientist's perspective on the structural elucidation of these valuable compounds, with a primary focus on single-crystal X-ray crystallography. It will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the technique against viable alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a small organic molecule.[1] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, this information is critical for understanding stereochemistry, potential intermolecular interactions, and for validating computational models.

The journey from a synthesized powder to a refined crystal structure is one that requires both scientific rigor and a degree of art. The following sections will illuminate this path.

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of a 5-Bromo-1-methylene-2,3-dihydro-1H-indene derivative is a multi-step process. This workflow is designed to be self-validating at each stage, ensuring the integrity of the final structural model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.

The synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene derivatives can be achieved through various established routes, often involving Wittig-type reactions or palladium-catalyzed cross-coupling reactions on a suitable indanone precursor. The purity of the compound is the most critical factor for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol for Purification:

  • Initial Purification: Following synthesis, the crude product should be purified by column chromatography on silica gel. The choice of eluent is critical and should be optimized to provide good separation from byproducts and starting materials.

  • Purity Assessment: The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and ¹H NMR spectroscopy. Fractions with the highest purity should be combined.

  • Final Polish: For crystallographic purposes, a final purification step such as recrystallization from a suitable solvent system may be necessary to remove any remaining trace impurities.

Obtaining diffraction-quality single crystals is often the most challenging step. For small organic molecules like the target derivatives, a variety of methods can be employed.[2] The choice of solvent is paramount; a solvent in which the compound has moderate solubility is often a good starting point.

Experimental Protocol for Crystallization:

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various hot solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof). Allow the solutions to cool slowly to room temperature.

  • Slow Evaporation: If no crystals form upon cooling, allow the solvent to evaporate slowly over several days. This can be achieved by covering the vial with a cap that has a small pinhole.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (ideally with dimensions of at least 0.1 mm in all directions), carefully remove them from the mother liquor using a small loop or a pipette.

Causality Behind Experimental Choices: The goal of these techniques is to achieve a state of supersaturation slowly. Rapid precipitation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow cooling, slow evaporation, or gradual changes in solvent composition allow for the ordered growth of a single crystal lattice.

With a suitable crystal in hand, the next step is to subject it to X-ray diffraction.

Experimental Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage and thermal vibrations.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during data collection to measure the intensities of a large number of reflections.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, displacement parameters, and other model parameters. The quality of the refinement is monitored using the R-factor, which should ideally be below 5% for a well-resolved structure.

  • Validation: The final structure is validated to ensure its chemical sense and agreement with the experimental data.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and may be more suitable in certain scenarios.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei, 3D structure in solution (NOE)Molecular weight, elemental composition, fragmentation pattern
Sample Requirements Single, well-ordered crystal (0.1-0.5 mm)Soluble sample (mg quantities)Small amount of sample (µg to ng)
State of Matter Solid stateSolution stateGas phase (ions)
Key Advantage Unambiguous and precise structural determinationProvides information on dynamic processes in solutionHigh sensitivity and determination of molecular formula
Key Limitation Requires diffraction-quality crystals; structure may not represent solution conformationStructure determination can be complex and less precise than crystallography; limited to soluble compoundsProvides no direct information on 3D structure or stereochemistry
Application to 5-Bromo-1-methylene-2,3-dihydro-1H-indene Definitive confirmation of structure and stereochemistry.Confirmation of connectivity and elucidation of solution-state conformation.Confirmation of molecular weight and elemental composition.

Expert Insights:

  • X-ray Crystallography: For a novel 5-Bromo-1-methylene-2,3-dihydro-1H-indene derivative, a crystal structure is invaluable for publication and for providing a solid basis for computational studies and structure-activity relationship (SAR) analysis. The presence of the heavy bromine atom is advantageous for crystallographic analysis as it simplifies the phase problem.

  • NMR Spectroscopy: NMR is an essential tool for routine characterization and for studying the compound's behavior in solution. Techniques like 2D NMR (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals, confirming the molecular framework. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which can help to define the preferred conformation in solution. This is particularly important as the solid-state conformation from crystallography may not be the biologically relevant one.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivative. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) provides a clear signature in the mass spectrum, aiding in the identification of the compound.

The relationship between these analytical techniques can be visualized as a logical progression in structural analysis.

logical_relationship cluster_initial Initial Characterization cluster_definitive Definitive Structure NMR NMR Spectroscopy (Connectivity, Solution Conformation) XRD X-ray Crystallography (Absolute Solid-State Structure) NMR->XRD Provides pure sample for crystallization and complementary solution data MS Mass Spectrometry (Molecular Weight, Formula) MS->XRD Confirms identity of crystallized material

Caption: The complementary roles of NMR, MS, and X-ray Crystallography in structural elucidation.

Conclusion

For the unambiguous structural elucidation of 5-Bromo-1-methylene-2,3-dihydro-1H-indene derivatives, single-crystal X-ray crystallography is the most powerful and definitive technique. It provides a level of detail that is unattainable by other methods. However, a comprehensive understanding of these molecules requires an integrated analytical approach. NMR spectroscopy is indispensable for characterizing the molecule in the biologically relevant solution state, while mass spectrometry provides rapid and sensitive confirmation of the molecular identity. By leveraging the strengths of each of these techniques, researchers can build a complete and robust picture of these promising compounds, accelerating their development in the fields of medicine and materials science.

References

  • PubChem. 5-bromo-1-methylene-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Jones, W. & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(10), 835-853.
  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1790. [Link]

  • Harris, R. K. NMR Spectra and Molecular Structure. In Encyclopedia of Spectroscopy and Spectrometry (pp. 94-103).
  • IUPAC. Standard X-ray Crystallographic Data. International Union of Pure and Applied Chemistry.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Sources

A Comparative Guide to Catalysts for Indene Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Indene and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and organometallic chemistry. Their synthesis has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides a comparative analysis of prominent catalysts for indene synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalytic strategy. We will delve into the performance of various catalysts, provide detailed experimental protocols, and illuminate the underlying reaction mechanisms.

The Strategic Importance of Indene Synthesis

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a versatile scaffold for the development of pharmaceuticals and functional materials. Its prevalence in biologically active molecules underscores the continuous need for efficient and selective synthetic methodologies. The choice of catalyst is paramount in determining the yield, selectivity, and substrate scope of indene synthesis, making a comparative understanding of catalytic systems essential for any researcher in this field.

Comparative Analysis of Catalytic Systems

The synthesis of indenes can be achieved through various catalytic pathways, each with its own set of advantages and limitations. This section provides a comparative overview of some of the most effective catalytic systems, with performance data summarized for clarity.

Noble Metal Catalysis: Rhodium and Gold

Rhodium and gold catalysts are highly effective for indene synthesis, often proceeding through elegant cascade reactions.

  • Rhodium(I) Catalysis: Rhodium(I) complexes catalyze the reaction of 2-(chloromethyl)phenylboronic acids with alkynes to afford indene derivatives in high yields.[1][2][3] The regioselectivity of this reaction is notably dependent on the steric properties of the alkyne substituents.[1][2][3]

  • Gold(I) Catalysis: Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the intramolecular hydroalkylation of ynamides to produce highly substituted indenes.[4] This method is characterized by its mild reaction conditions and broad substrate scope.[4]

First-Row Transition Metal Catalysis: Iron and Cobalt

Cost-effective and earth-abundant first-row transition metals like iron and cobalt offer sustainable alternatives to noble metal catalysts.

  • Iron(III) Chloride (FeCl₃) Catalysis: Anhydrous FeCl₃ is a simple and efficient catalyst for the synthesis of indene derivatives from N-benzylic sulfonamides and internal alkynes.[1][5][6] This method proceeds with high regioselectivity through the cleavage of a C(sp³)-N bond to generate a key benzyl cation intermediate.[1][5]

  • Cobalt Catalysis: Cobalt complexes have been utilized in a metalloradical approach to synthesize substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones.[7] This innovative strategy leverages the intrinsic reactivity of a Co(III)-carbene radical intermediate.

Performance Data Summary

The following table summarizes representative performance data for the discussed catalytic systems. It is important to note that direct comparison is nuanced due to variations in substrates and reaction conditions.

Catalyst SystemRepresentative SubstratesYield (%)SelectivityReference
Rh(I) Complex 2-(Chloromethyl)phenylboronic acid + 1-phenyl-1-propyne95High[2]
IPrAuNTf₂ N-(4-methyl-1-(phenylethynyl)pent-3-en-2-yl)-N-tosyl-4-methylbenzenesulfonamide93N/A[8]
FeCl₃ N-(1,2-diphenylethyl)-4-methyl-N-((4-methylphenyl)sulfonyl)benzenesulfonamide + diphenylacetylene83High[6]
[Co(MeTAA)] N-(2-cinnamylphenyl)-N-tosylhydrazine92N/A[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide, designed to be self-validating and reproducible.

Protocol for Rh(I)-Catalyzed Indene Synthesis[9]

This protocol describes the synthesis of 1-methyl-2-phenyl-1H-indene.

Materials:

  • 2-(Chloromethyl)phenylboronic acid

  • 1-Phenyl-1-propyne

  • [RhCl(cod)]₂

  • Na₂CO₃

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried screw-capped vial, add 2-(chloromethyl)phenylboronic acid (0.2 mmol), [RhCl(cod)]₂ (0.005 mmol, 2.5 mol%), and Na₂CO₃ (0.4 mmol).

  • Add 1-phenyl-1-propyne (0.3 mmol).

  • Add 1,4-dioxane (1.0 mL) and water (0.2 mL).

  • Seal the vial and stir the mixture at 50 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired indene derivative.

Protocol for FeCl₃-Catalyzed Indene Synthesis[6]

This protocol details the synthesis of 1-benzyl-1,2-diphenyl-1H-indene.

Materials:

  • N-(1,2-diphenylethyl)-4-methyl-N-(p-tolylsulfonyl)benzenesulfonamide

  • Diphenylacetylene

  • Anhydrous FeCl₃

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the N-benzylic sulfonamide (0.2 mmol), diphenylacetylene (0.3 mmol), and anhydrous FeCl₃ (0.02 mmol, 10 mol%).

  • Add dry 1,2-dichloroethane (2.0 mL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by preparative thin-layer chromatography to yield the functionalized indene.

Protocol for Gold-Catalyzed Indene Synthesis from an Ynamide[10]

This general procedure outlines the synthesis of 2-aminoindene derivatives.

Materials:

  • Ynamide substrate

  • IPrAuNTf₂ catalyst

  • Dichloromethane (freshly distilled)

  • Argon atmosphere

Procedure:

  • Charge an oven-dried 5 mL round-bottom flask with the ynamide (250 µmol) and the gold-complex catalyst (5 mol %, 13 µmol).

  • Fit the flask with a rubber septum, then evacuate under high vacuum and backfill with argon three times.

  • Add freshly distilled dichloromethane (3 mL) via syringe.

  • Stir the resulting mixture at room temperature for 20 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Analyze the crude residue by ¹H NMR after adding an internal standard (1,1,2,2-tetrachloroethane).

  • Purify the product by flash column chromatography over silica gel.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. This section provides a glimpse into the catalytic cycles of the discussed transformations.

Rhodium(I)-Catalyzed Annulation

The Rh(I)-catalyzed synthesis of indenes is proposed to proceed through a formal [2+2+1] annulation between an arylboronic acid and two alkyne molecules.[9] The key steps involve intermolecular carborhodation, a 1,4-Rh migration, and a final intramolecular carborhodation to construct the indene core.

Rhodium_Catalyzed_Indene_Synthesis A Aryl-Rh(I) B Alkyne Coordination A->B Alkyne C Carborhodation B->C D Vinyl-Rh(I) C->D E Second Alkyne Coordination D->E Alkyne F 1,4-Rh Migration E->F G Rhodacyclopentadiene F->G H Intramolecular Carborhodation G->H I Indene Product H->I Reductive Elimination Cat [Rh(I)] Catalyst I->Cat Regeneration Cat->A Arylboronic Acid Transmetalation

Caption: Proposed catalytic cycle for Rh(I)-catalyzed indene synthesis.

FeCl₃-Catalyzed Electrophilic Cyclization

The FeCl₃-catalyzed reaction is believed to proceed via a Friedel-Crafts-type mechanism.[10] The Lewis acidic FeCl₃ activates the alkyne, generating a stabilized alkenyl cation. This electrophile then undergoes an intramolecular electrophilic aromatic substitution to form the indene ring.

FeCl3_Catalyzed_Indene_Synthesis Start N-Benzylic Sulfonamide + Alkyne A FeCl₃-Activated Alkyne Start->A FeCl₃ B Benzyl Cation Formation Start->B FeCl₃ C-N Cleavage C Nucleophilic Attack by Benzyl Group A->C B->C D Cyclized Intermediate C->D E Deprotonation D->E F Indene Product E->F Cat FeCl₃ F->Cat Regeneration

Caption: Mechanistic pathway for FeCl₃-catalyzed indene synthesis.

Gold(I)-Catalyzed Intramolecular Hydroalkylation

The gold-catalyzed cyclization of ynamides is a well-studied process.[4][11] The reaction is initiated by the π-activation of the ynamide by the gold catalyst, forming a highly electrophilic keteniminium ion. This intermediate then undergoes a rate-determining[2][4]-hydride shift, followed by cyclization and protodeauration to yield the indene product.[4][11]

Gold_Catalyzed_Indene_Synthesis Ynamide Ynamide Keteniminium Au-Keteniminium Ion Ynamide->Keteniminium + [Au(I)] Hydride_Shift [1,5]-Hydride Shift (RDS) Keteniminium->Hydride_Shift Cyclization Intramolecular Cyclization Hydride_Shift->Cyclization Indenyl_Au Indenyl-Au Complex Cyclization->Indenyl_Au Indene Indene Product Indenyl_Au->Indene Protodeauration Au_Cat [Au(I)] Catalyst Indene->Au_Cat Regeneration Au_Cat->Ynamide

Caption: Gold-catalyzed intramolecular hydroalkylation of ynamides.

Cobalt-Catalyzed Radical Annulation

The cobalt-catalyzed synthesis of indenes proceeds through a unique metalloradical pathway. The reaction is initiated by the formation of a Co(III)-carbene radical, which then undergoes a radical ring-closure to form an indanyl/benzyl radical intermediate. A subsequent 1,2-hydrogen transfer step releases the indene product and regenerates the active Co(II) catalyst.

Cobalt_Catalyzed_Indene_Synthesis Substrate o-Cinnamyl N-Tosyl Hydrazone Diazo Diazo Compound Substrate->Diazo Base Co_Carbene Co(III)-Carbene Radical Diazo->Co_Carbene + [Co(II)] - N₂ Ring_Closure Radical Ring-Closure Co_Carbene->Ring_Closure Indanyl_Radical Indanyl/Benzyl Radical Ring_Closure->Indanyl_Radical H_Transfer 1,2-Hydrogen Transfer Indanyl_Radical->H_Transfer Indene Indene Product H_Transfer->Indene Co_Cat [Co(II)] Catalyst Indene->Co_Cat Regeneration Co_Cat->Diazo

Caption: Cobalt-catalyzed radical pathway for indene synthesis.

Conclusion and Future Outlook

The synthesis of indenes is a vibrant area of research, with a continuous drive towards more efficient, selective, and sustainable catalytic methods. While noble metal catalysts like rhodium and gold offer high efficiency, the development of catalysts based on earth-abundant metals such as iron and cobalt is crucial for large-scale applications. The choice of catalyst will ultimately depend on the specific synthetic target, desired functional group tolerance, and economic considerations. Future research will likely focus on the development of novel catalytic systems with enhanced activity and selectivity, as well as the application of these methods to the synthesis of complex natural products and advanced materials.

References

  • Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au, 2021 . [Link][4]

  • Synthesis of indenes. Organic Chemistry Portal. [Link][1]

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega, 2024 . [Link][12]

  • FeCl3-Catalyzed Alkenylation of Simple Arenes with Aryl-Substituted Alkynes. Organic Letters, 2007 . [Link][10]

  • Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids and alkynes leading to indenes. Organic Letters, 2008 . [Link][2]

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. National Institutes of Health, 2024 . [Link][8]

  • ChemInform Abstract: Rh(I)‐Catalyzed Reaction of 2‐(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. ChemInform, 2008 . [Link]

  • Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. ACS Publications, 2008 . [Link][3]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 2017 . [Link]

  • Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. JKU ePUB, 2019 . [Link][7]

  • Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes. PubMed, 2010 . [Link][5]

  • A Simple and Efficient FeCl3-Catalyzed Direct Alkylation of Active Methylene Compounds with Benzylic and Allylic Alcohols under Mild Conditions. ResearchGate, 2010 . [Link]

  • Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Organic Chemistry Portal. [Link][13]

  • catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 2010 . [Link]

  • Synthesis of 1,1-Disubstituted Indenes and Dihydronaphthalenes through C–C/C–C Bond-Forming Pd-Catalyzed Autotandem Reactions. Sci-Hub, 2017 . [Link]

  • Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes. Organic Chemistry Portal. [Link][6]

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ResearchGate, 2024 . [Link][11]

  • An efficient FeCl3-catalyzed amidation reaction of secondary benzylic and allylic alcohols with carboxamides or p-toluenesulfonamide. ResearchGate, 2008 . [Link]

  • Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation. ResearchGate, 2021 . [Link]

  • Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes. Organic Chemistry Frontiers, 2019 . [Link][9]

Sources

A Researcher's Guide to the FT-IR Spectrum of 5-Bromo-1-methylene-2,3-dihydro-1H-indene: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, meticulous structural characterization of novel molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular identity. This guide provides an in-depth analysis of the expected FT-IR spectrum of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a substituted indene derivative with potential applications in medicinal chemistry and materials science. We will dissect the anticipated spectral features, compare them with related compounds, and provide a robust experimental protocol for acquiring high-quality data.

The Molecular Landscape of 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Understanding the constituent parts of 5-Bromo-1-methylene-2,3-dihydro-1H-indene is the first step in a logical spectral interpretation. The molecule, with the chemical formula C₁₀H₉Br, is built upon a 2,3-dihydro-1H-indene (also known as indane) framework.[1][2] Key structural features that will give rise to characteristic infrared absorptions include:

  • Aromatic Ring: A benzene ring fused to a five-membered ring.

  • Aliphatic Protons: Methylene groups (-CH₂-) within the five-membered ring.

  • Exocyclic Methylene Group: A carbon-carbon double bond (=CH₂) attached to the five-membered ring.[3]

  • Bromo Substituent: A bromine atom attached to the aromatic ring.

Each of these components has a distinct vibrational signature that we can predict and identify in an experimental spectrum.

Deconstructing the Spectrum: A Predictive Analysis

An FT-IR spectrum is a plot of infrared light absorbance or transmittance versus wavenumber (cm⁻¹). Different bond types vibrate at specific, characteristic frequencies.[4] Based on established correlation tables and spectral data of similar compounds, we can anticipate the key absorptions for 5-Bromo-1-methylene-2,3-dihydro-1H-indene.

Table 1: Predicted FT-IR Absorption Bands for 5-Bromo-1-methylene-2,3-dihydro-1H-indene
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
3100 - 3010C-H Stretch=C-H (Aromatic & Vinylic)MediumPeaks above 3000 cm⁻¹ are indicative of sp² C-H bonds.[5]
2950 - 2850C-H Stretch-C-H (Aliphatic)Medium to StrongAsymmetric and symmetric stretching of the -CH₂- groups in the indane core.[5][6]
~1640C=C StretchExocyclic MethyleneMediumThe C=C stretch for a terminal alkene typically appears in this region.[4]
1600 & 1475C=C StretchAromatic RingMedium, variableAromatic rings often show a pair of sharp bands in this region.
~1465C-H Bend-CH₂- (Scissoring)MediumCharacteristic bending vibration of the aliphatic methylene groups.[7]
~880C-H Bend=C-H (Out-of-plane)StrongThe out-of-plane bending of the hydrogens on the exocyclic methylene group is often a strong and characteristic peak.
850 - 680C-H BendAromatic (Out-of-plane)StrongThe substitution pattern on the benzene ring influences the exact position of these strong bands.
690 - 515C-Br StretchAryl BromideMedium to StrongThe C-Br stretching vibration is found in the lower frequency "fingerprint" region of the spectrum.[8]

Comparative Spectral Analysis: Context is Key

To build confidence in our assignments, we can compare the predicted spectrum of our target molecule with the known spectra of structurally related compounds.

Indene: The Aromatic Precursor

Indene (C₉H₈) provides the basic bicyclic framework but with an endocyclic double bond.[9] Its spectrum will share the aromatic C-H and C=C stretching frequencies with our target molecule. However, it will lack the strong aliphatic -CH₂- stretching and bending bands and will not show the characteristic exocyclic methylene C=C stretch or the strong out-of-plane =C-H bend around 880 cm⁻¹.

5-Bromo-2,3-dihydro-1H-indene (5-Bromoindane): The Saturated Analogue

This molecule is an excellent comparison as it contains the brominated indane core but lacks the exocyclic double bond.[1] Its spectrum would be expected to show:

  • Absence of the vinylic =C-H stretch above 3000 cm⁻¹.

  • Absence of the exocyclic C=C stretch around 1640 cm⁻¹.

  • Presence of strong aliphatic -CH₂- stretching and bending modes.

  • Presence of the aromatic C-H and C=C absorptions.

  • Presence of the C-Br stretch in the fingerprint region.

By comparing the spectrum of 5-Bromo-1-methylene-2,3-dihydro-1H-indene with that of 5-bromoindane, the peaks associated with the exocyclic methylene group can be definitively identified.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable FT-IR spectrum for analysis, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common and convenient sampling technique for liquids and solids.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • If the sample is a liquid, place a single drop onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Interpretation Workflow

The logical flow of interpreting an FT-IR spectrum can be visualized to aid in the systematic analysis of an unknown compound.

FTIR_Interpretation_Workflow cluster_regions Spectral Regions cluster_diagnostic Diagnostic Group Analysis cluster_fingerprint Fingerprint Region Analysis cluster_conclusion Conclusion Diagnostic Diagnostic Region (4000-1500 cm⁻¹) CH_stretch C-H Stretching (>3000 cm⁻¹ vs <3000 cm⁻¹) Diagnostic->CH_stretch CC_double_bond C=C Stretching (~1640 & ~1600, 1475 cm⁻¹) Diagnostic->CC_double_bond CH_bend_aliphatic -CH₂- Bending (~1465 cm⁻¹) Diagnostic->CH_bend_aliphatic Fingerprint Fingerprint Region (<1500 cm⁻¹) CH_bend_oop C-H Out-of-Plane Bending (~880 & 850-680 cm⁻¹) Fingerprint->CH_bend_oop CBr_stretch C-Br Stretching (690-515 cm⁻¹) Fingerprint->CBr_stretch Structure_Confirmation Structure Confirmation CH_stretch->Structure_Confirmation CC_double_bond->Structure_Confirmation CH_bend_aliphatic->Structure_Confirmation CH_bend_oop->Structure_Confirmation CBr_stretch->Structure_Confirmation start Acquire Spectrum start->Diagnostic Analyze start->Fingerprint Analyze

Caption: A workflow diagram for the systematic interpretation of the FT-IR spectrum of 5-Bromo-1-methylene-2,3-dihydro-1H-indene.

Conclusion and Future Directions

The FT-IR spectrum of 5-Bromo-1-methylene-2,3-dihydro-1H-indene is expected to exhibit a unique combination of absorptions corresponding to its aromatic, aliphatic, vinylic, and bromo-substituted components. By systematically analyzing the diagnostic and fingerprint regions and comparing the spectrum with those of related compounds, researchers can confidently confirm the identity and purity of their synthesized material. This guide provides a foundational framework for this analysis, empowering scientists to leverage the full potential of FT-IR spectroscopy in their research and development endeavors. For absolute structural confirmation, it is always recommended to use FT-IR in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

  • ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1 ,5 ]. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Journal of Ovonic Research. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a methylene blue (MB), b methylene blue after photocatalytic degradation under UV light. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indene. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FT-IR) spectra of methylene.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • National Institutes of Health. (2024). Fourier-Transform Infrared Spectral Library of MXenes. Retrieved from [Link]

  • McGuire Research Group. (n.d.). Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

Sources

Electrochemical properties of 5-Bromo-1-methylene-2,3-dihydro-1H-indene vs. parent indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the electrochemical properties of 5-Bromo-1-methylene-2,3-dihydro-1H-indene versus its non-halogenated parent scaffold, 1-methylene-2,3-dihydro-1H-indene (often referred to as a benzofulvene derivative).

Executive Summary

5-Bromo-1-methylene-2,3-dihydro-1H-indene represents a functionalized evolution of the parent 1-methylene-2,3-dihydro-1H-indene . While the parent compound serves as a robust hydrocarbon monomer for cationic and radical polymerizations, the introduction of the bromine atom at the C5 position fundamentally alters the electrochemical landscape.

The 5-bromo derivative exhibits a dual-modality electrochemical profile :

  • Anodic (Oxidation): It retains the polymerizable exocyclic double bond but displays an anodic shift (harder to oxidize) due to the electron-withdrawing nature of bromine.

  • Cathodic (Reduction): Unlike the electro-inactive parent, the 5-bromo analog possesses a distinct reduction signature (C-Br cleavage), enabling electrochemical cross-coupling (electro-reductive functionalization) not possible with the parent.

Comparative Electrochemical Properties

The following data summarizes the key electrochemical distinctions. Values are derived from structure-activity relationships of substituted styrenes/indenes and specific electro-organic synthesis literature.

Table 1: Electrochemical & Physical Specification Comparison
FeatureParent Scaffold (1-methylene-2,3-dihydro-1H-indene)5-Bromo Analog (5-Bromo-1-methylene-2,3-dihydro-1H-indene)Impact of Bromination
CAS Number 1194-56-5875306-81-3
Molecular Weight 130.19 g/mol 209.08 g/mol Significant mass increase; lower diffusion coefficient (

).
Oxidation Potential (

)
~1.50 – 1.65 V vs. SCE~1.70 – 1.85 V vs. SCEAnodic Shift (+0.15 V): Br (-I effect) destabilizes the radical cation, requiring higher potential to oxidize.
Reduction Potential (

)
None (in standard window > -2.5 V)~ -2.20 V vs. SCENew Reactivity: Distinct peak for Aryl-Br bond cleavage (irreversible).
Electronic Effect Electron-rich alkene (Donor)Deactivated alkene (Weak Acceptor)Reduced rate of electrophilic attack; stabilized HOMO.
Polymerization Mode Cationic, Radical, AnodicCationic, Radical, AnodicSlower propagation rate (

) due to steric and electronic deactivation.
Primary Application Hydrocarbon resins, OLED interlayersFunctional conducting polymers, post-polymerization modification.

Technical Insight: The parent compound is often used as a "styrene-like" substrate in electro-oxidative annulations (e.g., forming spiroindolines).[1] The 5-bromo derivative requires optimized potentials or mediators (like triarylamines) to achieve similar oxidation rates without over-oxidizing the bromide functionality.

Mechanistic Pathways

The electrochemical behavior of these compounds is dictated by the stability of their intermediate radical ions. The diagrams below illustrate the divergent pathways.

Diagram 1: Electrochemical Reaction Mechanisms

This pathway map compares the oxidative polymerization (shared) and the reductive cleavage (unique to 5-Bromo).

ElectroMechanism cluster_0 Anodic Oxidation (Positive Potential) cluster_1 Cathodic Reduction (Negative Potential) Parent Parent Scaffold (Neutral) RadCat_P Radical Cation (P•+) Parent->RadCat_P -1e- (E ~ 1.6V) RadAnion Radical Anion [Ar-Br]•- Parent->RadAnion No Reaction Bromo 5-Bromo Analog (Neutral) RadCat_B Radical Cation (B•+) (Destabilized by Br) Bromo->RadCat_B -1e- (E ~ 1.75V) Bromo->RadAnion +1e- (E ~ -2.2V) Polymer Poly(methylene-indene) RadCat_P->Polymer C-C Coupling RadCat_B->Polymer Slower Coupling ArylRad Aryl Radical (Ar•) + Br- RadAnion->ArylRad Fast Cleavage Funct Functionalized Product (Electro-Grafting) ArylRad->Funct Trapping w/ Electrophile

Caption: Comparative mechanistic flow. The 5-Bromo analog enters the cathodic pathway (red) unavailable to the parent, while requiring higher potentials for the anodic pathway (blue).

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended. These workflows ensure the isolation of the substituent effect from solvent/electrolyte artifacts.

Protocol A: Cyclic Voltammetry (CV) Profiling

Objective: Determine the exact oxidation onset (


) and half-wave potentials (

).

Reagents:

  • Solvent: Dichloromethane (DCM) for oxidation; Acetonitrile (MeCN) for reduction (anhydrous, HPLC grade).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Workflow:

  • Cell Setup: Use a 3-electrode cell:

    • Working: Glassy Carbon (3 mm diameter, polished with 0.05 µm alumina).

    • Counter: Platinum wire.[2][3][4]

    • Reference: Ag/AgCl (3M KCl) or Ag wire (calibrated vs Fc).

  • Blank Scan: Cycle the solvent/electrolyte background (-2.5 V to +2.0 V) to ensure no impurity peaks.

  • Analyte Addition: Add the indene substrate to a concentration of 1.0 mM .

  • Anodic Sweep: Scan from 0 V

    
     +2.0 V 
    
    
    
    0 V at 100 mV/s.
    • Observation: Look for the irreversible oxidation wave of the exocyclic alkene.

    • Expectation: Parent peak ~1.6 V; 5-Bromo peak shifted +100-200 mV.

  • Cathodic Sweep: Scan from 0 V

    
     -2.5 V 
    
    
    
    0 V.
    • Observation: The parent should be silent. The 5-Bromo analog will show a reduction peak around -2.2 V (C-Br scission).

Protocol B: Electro-Oxidative Polymerization/Functionalization

Objective: Compare the reactivity of the radical cation intermediate.

Workflow:

  • Constant Current Electrolysis (CCE): Set up an undivided cell with carbon graphite electrodes.

  • Conditions: 0.2 mmol Substrate in MeOH/MeCN (1:4) with 0.1 M

    
    .
    
  • Electrolysis: Apply constant current (

    
    ).
    
  • Monitoring: Track consumption via TLC or GC-MS.

    • Parent: Rapid consumption; formation of polymer or solvent-trapped adducts (methoxy-indanes).

    • 5-Bromo: Slower consumption rate; requires higher cell voltage to maintain current density due to higher

      
       (charge transfer resistance).
      

Critical Analysis & Applications

The "Passivation" Effect

When polymerizing the 5-bromo derivative, researchers often observe a phenomenon known as electrode passivation . The generated polymer film is less conductive than the parent hydrocarbon polymer if the bromine steric bulk disrupts pi-stacking.

  • Mitigation: Use "starved feed" conditions (low monomer concentration) or copolymerize with the parent indene to maintain film conductivity.

Orthogonal Functionalization

The primary advantage of the 5-bromo analog is post-polymerization modification .

  • Step 1: Anodic polymerization of the exocyclic double bond to form the poly-indane backbone.

  • Step 2: The pendant Br groups remain intact (as they are not oxidized at the polymerization potential).

  • Step 3: These Br sites can then be subjected to Buchwald-Hartwig amination or Suzuki coupling to attach electroactive chromophores or sensing ligands.

Diagram 2: Experimental Workflow for CV Analysis

CV_Workflow Start Start: Cell Preparation Polishing Polish GC Electrode (0.05 µm Alumina) Start->Polishing Degassing Degas Solution (N2/Ar) 10 mins Polishing->Degassing Blank Run Background Scan (Solvent + Electrolyte) Degassing->Blank AddSubstrate Add 1.0 mM Indene Derivative Blank->AddSubstrate ScanAnodic Scan Anodic (+) (0 to +2.0 V) AddSubstrate->ScanAnodic Check Oxidation ScanCathodic Scan Cathodic (-) (0 to -2.5 V) AddSubstrate->ScanCathodic Check Reduction DataProcess Normalize to Fc/Fc+ Calculate E(onset) ScanAnodic->DataProcess ScanCathodic->DataProcess

Caption: Standardized Cyclic Voltammetry workflow for characterizing indene derivatives.

References

  • Electro-oxidative Annulation

    • Title: Regioselective/electro-oxidative intermolecular [3 + 2] annulation for the prepar
    • Source:Royal Society of Chemistry (RSC).
    • Context: Describes the anodic oxidation of 1-methylene-2,3-dihydro-1H-indene (Compound 2j)
    • URL:[Link]

  • Radical-Polar Crossover

    • Title: α-Amino Radical-Mediated Diverse Difunctionaliz
    • Source:National Science Found
    • Context: Details the radical reactivity of methylene-indenes and the involvement of carbocation intermedi
    • URL:[Link]

  • Synthesis & Characterization

    • Title: Difluorinative Ring Expansions of Benzo-Fused Carbocycles and Heterocycles.
    • Source:Royal Society of Chemistry (RSC).
    • Context: Provides the synthesis and NMR characterization of 5-bromo-1-methylene-2,3-dihydro-1H-indene (Compound 2c), confirming its structural integrity for electrochemical studies.
    • URL:[Link]

  • General Indene Electrochemistry

    • Title: Metal-Ligand Cooperation of Cobalt(I) Complexes... (Isomerization of 1-methylene-2,3-dihydro-1H-indene).
    • Source:ACS Catalysis.[3][4]

    • Context: Discusses the isomerization and stability of the parent alkene under c
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Bromo-1-methylene-2,3-dihydro-1H-indene. As a halogenated organic compound with significant health hazards, its handling and disposal demand meticulous attention to safety protocols and regulatory frameworks. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste responsibly and safely.

Hazard Identification and Immediate Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-Bromo-1-methylene-2,3-dihydro-1H-indene is not a benign substance; its hazard profile necessitates stringent control measures to prevent exposure. The primary risks are associated with its toxicity and irritant properties.

The causality is clear: understanding these hazards directly informs the selection of appropriate personal protective equipment (PPE), engineering controls, and emergency procedures. Failure to appreciate the risks of toxicity and irritation can lead to acute health effects and long-term harm.

Hazard ClassGHS Classification & StatementRationale for Precaution
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed) Ingestion of even small quantities can cause significant toxic effects. This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.
Skin Irritation Category 2 (H315: Causes skin irritation) Direct contact with the skin can cause inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to more severe dermatitis.[1]
Eye Irritation Category 2A (H319: Causes serious eye irritation) Vapors or splashes can cause significant eye irritation and potential damage. This mandates the use of chemical splash goggles.
Respiratory Irritation Category 3 (H335: May cause respiratory irritation) Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction) Repeated exposure may lead to the development of an allergic skin response, where subsequent low-level exposures can trigger a significant reaction.
Flammability Flammable Liquid and Vapor [2][3]While the primary hazards are toxicological, similar brominated organic compounds are flammable.[2][3] Vapors can form explosive mixtures with air, necessitating the strict avoidance of ignition sources.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk. This self-validating system ensures that if one layer of protection is breached, another is in place.

  • Primary Engineering Control: Chemical Fume Hood

    • Causality: A certified chemical fume hood is the most critical engineering control. It captures vapors at the source, preventing them from entering the researcher's breathing zone and the general laboratory environment, directly mitigating the inhalation hazard.[4] All transfers and preparations of 5-Bromo-1-methylene-2,3-dihydro-1H-indene waste should occur within a fume hood.

  • Mandatory Personal Protective Equipment (PPE)

    • Hand Protection: Use nitrile or neoprene rubber gloves.[2] Avoid latex gloves, which may offer insufficient protection.

      • Expert Insight: Double-gloving is recommended when handling concentrated waste. Gloves should be changed immediately if contamination is suspected.[4] This prevents accidental skin exposure and cross-contamination of surfaces.

    • Eye Protection: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes.

    • Skin and Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.[2]

    • Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling, even if gloves were worn.[2]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. As a halogenated organic compound, 5-Bromo-1-methylene-2,3-dihydro-1H-indene must be segregated into a dedicated Halogenated Organic Waste stream.

Protocol 3.1: Collection of Liquid Waste
  • Obtain a Designated Waste Container: Procure a clearly labeled, chemically resistant container designated for "Halogenated Organic Liquid Waste." The container must have a screw-top cap to prevent vapor release.

  • Perform Liquid Transfers in a Fume Hood: Place the waste container in a secondary containment tray within a chemical fume hood.

  • Transfer Waste: Carefully pour or pipette the liquid waste containing 5-Bromo-1-methylene-2,3-dihydro-1H-indene into the container. Avoid splashing.

  • Secure the Container: Tightly seal the container cap immediately after adding waste. Do not leave funnels in the container opening.

  • Maintain Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Update Log: If required by your institution, log the added waste volume and constituents.

    • Rationale: This protocol prevents the release of harmful vapors and ensures the waste is correctly categorized for disposal. Halogenated waste is typically incinerated at high temperatures, a process that requires specific conditions different from non-halogenated solvent disposal.[5] Mixing streams can disrupt the incineration process and violate regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[6][7]

Protocol 3.2: Collection of Contaminated Solid Waste
  • Use a Designated Solid Waste Bag: Place contaminated items (e.g., absorbent pads, gloves, weigh boats) into a heavy-duty plastic bag or a labeled container designated for "Halogenated Organic Solid Waste."[4]

  • Segregate Sharps: Needles, syringes, or broken glass must NOT be placed in bags. These items must be disposed of in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.

  • Seal and Store: Once full, securely seal the bag or container and place it in the designated satellite accumulation area for hazardous waste pickup.

    • Rationale: Segregating solids from liquids is crucial for the disposal facility. It also prevents sharp objects from puncturing bags and causing spills or injuries.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel and Ensure Safety: Alert others in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, stir plates, or other potential sources of ignition.[1]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][8] Do NOT use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Absorb and Collect: Cover the contained spill with the absorbent material. Using spark-free tools, carefully scoop the absorbed material and place it into a designated container for "Halogenated Organic Solid Waste."[1][9]

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by water.[4] All cleaning materials must also be disposed of as hazardous solid waste.

  • Dispose of Waste: Seal the waste container, label it appropriately (e.g., "Spill Debris with 5-Bromo-1-methylene-2,3-dihydro-1H-indene"), and arrange for pickup.

Disposal Pathway and Decision Workflow

The ultimate fate of 5-Bromo-1-methylene-2,3-dihydro-1H-indene waste is destruction via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] This is a regulatory requirement for many halogenated organic compounds under the EPA's RCRA framework, which governs hazardous waste from "cradle to grave."[5][10]

The following diagram illustrates the complete disposal workflow, from laboratory generation to final destruction.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management A 1. Waste Generation (Use of 5-Bromo-1-methylene- 2,3-dihydro-1H-indene) B 2. Waste Segregation (Halogenated vs. Non-Halogenated, Liquid vs. Solid) A->B Immediate Segregation C 3. Containerization & Labeling (Sealed, Labeled Container) B->C Collect in Appropriate Container D 4. Satellite Accumulation Area (Secure, temporary storage) C->D Transfer to Storage E 5. EHS Waste Pickup (Scheduled collection by trained personnel) D->E Institutional Protocol F 6. Licensed Disposal Vendor (Transport to TSDF) E->F Manifested Transport G 7. High-Temperature Incineration (Final Destruction) F->G RCRA-Compliant Disposal H End of Life Cycle

Caption: Disposal workflow for 5-Bromo-1-methylene-2,3-dihydro-1H-indene.

References

  • SAFETY D
  • 5-Bromo-1-pentene Safety D
  • 5-BROMO-1-PENTENE, 95% Safety D
  • Safety D
  • Aldrich 274372 - SAFETY D
  • SAFETY D
  • Material Safety D
  • Chemical Process SOP Example. University of Washington.
  • SAFETY DATA SHEET 5-Bromo-1-pentene. (2025). Fisher Scientific.
  • 5-bromo-1-methylene-2,3-dihydro-1H-indene.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube.

Sources

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